Supinoxin, also known as RX-5902, exerts its anti-cancer effects through a targeted interaction with the DDX5 RNA helicase, a protein involved in various aspects of RNA biology and cancer progression [1] [2] [3].
The following diagram illustrates this primary mechanism and its cellular consequences.
This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines and in vivo models.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines, demonstrating its potent, nanomolar-range activity [3].
Table 1: In vitro anti-proliferative activity of this compound (IC₅₀) in human cancer cell lines [3]
| Cancer Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Renal | CAKI-1 | 0.011 |
| Breast (TNBC) | MDA-MB-231 | 0.012 |
| Ovarian | OVCAR-3 | 0.012 |
| Glioblastoma | U-251 | 0.015 |
| Liver | HepG2 | 0.019 |
| Colorectal | HCT-116 | 0.02 |
| Melanoma | SK-MEL-28 | 0.02 |
| Gastric | MKN-45 | 0.02 |
| Lung | A549 | 0.021 |
| Cervical | HeLa | 0.021 |
| Pancreatic | PANC-1 | 0.021 |
| Prostate | PC-3 | 0.021 |
This compound is effective against both chemosensitive (H69) and chemoresistant (H69AR) small-cell lung cancer cell lines [1] [5]. In sensitive cells, it induces G2-M cell cycle arrest and apoptosis (programmed cell death) [3].
In mouse models, this compound has shown significant promise:
To evaluate the effects of this compound in a research setting, the following key methodologies have been employed.
This standard test measures the compound's ability to inhibit cancer cell growth.
This protocol tests this compound's efficacy in a live animal model.
This is used to investigate the mechanism of action, specifically the impact on mitochondrial genes.
The workflow for these key experiments is summarized below.
Studies in male Sprague-Dawley rats provide the following key pharmacokinetic parameters for this compound [6]:
Table 2: Pharmacokinetic parameters of this compound in rats [6]
| Parameter | Value (Intravenous, 5 mg/kg) |
|---|---|
| Terminal Half-life (t₁/₂) | 2.54 - 2.80 hours |
| Systemic Clearance (CL) | 691 - 865 mL/h/kg |
| Volume of Distribution (Vss) | 2040 - 3500 mL/kg |
| Absolute Oral Bioavailability | 56.9 - 57.4% |
This compound represents a pioneering approach in oncology, with significant research and potential clinical implications.
p68 RNA helicase (DDX5) is a prototypical member of the DEAD-box family of RNA helicases, involved in virtually all aspects of RNA metabolism [1]. Its function is critically regulated by post-translational modifications, particularly phosphorylation at specific serine, threonine, and tyrosine residues [2] [1].
The table below summarizes the key characterized phosphorylation sites and their functional impacts:
| Phosphorylation Site | Regulating Kinase/Pathway | Functional Consequences | Biological/Cancer Role |
|---|---|---|---|
| Tyrosine 593 (Y593) | PDGF signaling [3] | Enhances β-catenin nuclear translocation; Activates Snail1 transcription [3] | Promotes EMT, cell migration, and metastasis [3] |
| Threonine/Serine residues | p38 MAPK [2] | Modulates ATPase and RNA unwinding activities; Affects pre-mRNA splicing function [2] | Essential for normal cell growth and proliferation [2] |
| Multiple residues (Ser/Thr/Tyr) | Not specified (bacterially expressed protein) [2] | General phosphorylation status | Associated with cancer development and cell proliferation [2] |
Phosphorylation dynamically regulates p68's biochemical activities and its role in critical cellular processes.
The following diagram illustrates the major signaling pathways leading to p68 phosphorylation and their primary functional outcomes in cancer cells:
Major signaling pathways regulating p68 phosphorylation and their oncogenic functional outputs.
Key experimental approaches used to study p68 phosphorylation and function include:
p68 is frequently overexpressed in various cancers, and its phosphorylation status is closely linked to tumor progression [1]. Its role as a crucial node in multiple oncogenic signaling pathways makes it a compelling therapeutic target.
The diagram below summarizes the multi-faceted oncogenic role of phosphorylated p68 and potential therapeutic intervention points:
Oncogenic functions of phosphorylated p68 and the mechanisms of action for potential therapeutic inhibitors.
The table below summarizes the core identification and pharmacological data for Supinoxin [1] [2] [3].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | RX-5902; RX 5902; P-p68 inhibitor RX-5902 [1] [2] [3] |
| CAS Number | 888478-45-3 [1] [3] |
| Chemical Formula | C₂₂H₂₄FN₅O₄ [1] [3] |
| Molecular Weight | 441.46 g/mol [1] [3] |
| Mechanism of Action | Probable ATP-dependent RNA helicase DDX5 modulator [1] |
| Primary Target | Tyrosine 593-phosphorylated DDX5 (pDDX5) [4] [5] |
| IUPAC Name | 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide [1] |
This compound's anti-tumor activity is primarily mediated through its binding to phosphorylated DDX5, a key RNA helicase. While initially thought to inhibit β-catenin nuclear shuttling, recent studies propose it disrupts mitochondrial gene expression and cellular energy production [4] [6].
This compound binds phosphorylated DDX5, disrupting mitochondrial gene expression and energy production to inhibit cancer growth [4] [7] [6].
This compound demonstrates potent anti-proliferative activity across various cancer cell lines, including breast and lung cancers, and shows efficacy in animal models [4] [5].
The table below shows IC₅₀ values of this compound across human cancer cell lines [5].
| Cancer Cell Line | Cancer Type | This compound IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.012 [5] |
| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 0.056 (Average for sensitive lines) [5] |
| CAKI-1 | Renal Cell Carcinoma | 0.011 [5] |
| HCT-116 | Colon Carcinoma | 0.020 [5] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.021 [5] |
| PANC-1 | Pancreatic Carcinoma | 0.021 [5] |
| H69 | Small Cell Lung Cancer (SCLC) | Inhibited proliferation [4] |
| H69AR | Chemo-resistant SCLC | Inhibited proliferation [4] |
Key methodologies from recent studies on this compound's effects in SCLC are summarized below [4].
| Experiment | Key Protocol Details | Measured Outcome |
|---|---|---|
| In Vitro Proliferation (SCLC) | Treated chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines with this compound [4]. | Inhibition of cell proliferation [4]. |
| In Vivo Efficacy (SCLC) | Evaluated this compound in H69AR xenograft and SCLC PDX mouse models [4]. | Reduction in tumor growth [4]. |
| Gene Expression Analysis | Conducted transcriptomic profiling after this compound treatment and DDX5 knockdown [4]. | Inhibition of mitochondrial gene expression [4]. |
| Cellular Respiration Assay | Measured effect of this compound on mitochondrial function [4]. | Inhibition of oxidative phosphorylation [4]. |
| Protein Stability (CHX Assay) | Treated H69, H69AR, and HBEC-3KT cells with cycloheximide to block new protein synthesis [4]. | DDX5 protein half-life; increased stability in SCLC cells [4]. |
This compound represents a novel approach in cancer therapy, moving beyond traditional targets to inhibit RNA helicase DDX5 [4] [8]. Its ability to target phosphorylated DDX5 and disrupt mitochondrial energy production is particularly promising for treating recalcitrant cancers like SCLC [4] [6]. Future research will focus on:
For research validation, Supinoxin's activity has been characterized through specific experimental protocols. Key quantitative data from these assays are summarized in the following table.
Table 1: In Vitro Antiproliferative Activity of this compound (RX-5902) in Human Cancer Cell Lines [1] Note: Activity was measured after 96 hours of exposure using a sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 0.012 |
| HCT-116 | Colon Cancer | 0.02 |
| PANC-1 | Pancreatic Cancer | 0.021 |
| A549 | Lung Cancer | 0.021 |
| HepG2 | Liver Cancer | 0.019 |
| OVCAR-3 | Ovarian Cancer | 0.012 |
| CAKI-1 | Renal Cancer | 0.011 |
Cell Viability/Proliferation Assay (SRB Assay) [1]
Apoptosis Analysis (e.g., by Flow Cytometry) [1]
Cell Cycle Analysis [1]
The anticancer effect of this compound involves complex interactions at the molecular level, as illustrated in the diagram below.
This compound's primary mechanism involves binding to phospho-DDX5, which inhibits β-catenin nuclear translocation and downstream oncogene expression. Recent studies suggest it also impairs mitochondrial respiration [2] [3].
Table 2: Pharmacokinetic Profile of this compound in Male Sprague Dawley Rats [4]
| Parameter | Value (Intravenous, 5 mg/kg) | Value (Oral, 5 mg/kg) |
|---|---|---|
| Terminal Half-life (t₁/₂) | 2.54 - 2.80 hours | - |
| Systemic Clearance (CL) | 691 - 865 mL/h/kg | - |
| Volume of Distribution (Vss) | 2040 - 3500 mL/kg | - |
| Absolute Oral Bioavailability (F) | - | 56.9 - 57.4% |
| Fecal Excretion | 16.5% of dose | 46.8% of dose |
| Urinary Excretion | Negligible | Negligible |
A standard workflow for evaluating this compound's efficacy in animal models involves several key stages, as shown below.
In vivo efficacy studies typically involve establishing xenograft models, administering this compound orally, monitoring tumor growth, and conducting final biomarker analyses [2] [5].
This compound represents a novel approach in oncology by targeting a phospho-protein and RNA helicase. Its ability to inhibit multiple pro-tumorigenic pathways—Wnt/β-catenin signaling and cancer cell respiration—makes it a compelling candidate for further study [2] [5]. Future research should focus on:
DEAD-box helicase 5 (DDX5), also known as p68, is a member of the DEAD-box RNA helicase family characterized by the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence. First identified as a nuclear antigen immunologically cross-reactive with Simian Virus 40 T-antigen, DDX5 has since been recognized as a multifunctional nuclear protein with critical roles in RNA metabolism and gene regulation. The protein features a molecular weight of 69 kDa with 614 amino acids and is located on chromosome 17q23, a region frequently amplified in various cancers. DDX5 exhibits a conserved structure with two RecA-like domains (NTD and CTD) that facilitate its ATP-dependent RNA unwinding activity, with the N-terminal domain responsible for ATP binding and the C-terminal domain containing the RNA binding site [1].
The DDX5 gene produces two mRNA transcripts (2.3 kb and 4.4 kb), though only the 2.3 kb transcript codes for the functional full-length protein. While initially characterized as a nuclear protein, subsequent research has demonstrated that DDX5 undergoes nucleocytoplasmic shuttling, with transient cytoplasmic localization observed in various cancer cell lines. This subcellular redistribution appears to have significant implications for its oncogenic functions, particularly in processing microRNAs and regulating translational processes [1]. Over the past decade, substantial evidence has accumulated regarding DDX5's dual role in cancer—functioning as both an oncogene and tumor suppressor in a context-dependent manner, making it a fascinating subject for cancer biology research and therapeutic development.
DDX5 contains the characteristic motifs of DEAD-box helicases, including the conserved Q, I (Walker A), Ia, Ib, II (Walker B), and III motifs in the N-terminal domain, and IV, V, and VI motifs in the C-terminal domain. The protein also contains additional RGS-RGG and IQ motifs in its C-terminal domain that contribute to RNA binding specificity and protein-protein interactions. These structural elements enable DDX5 to undergo conformational changes during its catalytic cycle, allowing it to bind and unwind RNA secondary structures in an ATP-dependent manner. The helicase core demonstrates significant sequence identity with DDX17, with whom it frequently interacts in cellular complexes, though each appears to have distinct functional roles in various cancer contexts [1] [2].
DDX5 undergoes several post-translational modifications that regulate its activity, including phosphorylation, sumoylation, and ubiquitination. Recent research has revealed that phosphorylation of DDX5 by PAK5 promotes its sumoylation, enhancing its role in miRNA processing (specifically miRNA-10b) in breast cancer models [3]. Additionally, arginine methylation of DDX5 by PRMT5 at RGG/RG motifs facilitates its interaction with XRN2 and is required for its function in R-loop resolution, connecting its post-translational modification status to genome stability maintenance [4] [5]. These modifications represent important regulatory mechanisms that control DDX5's multifaceted activities in cancer cells.
DDX5 participates in numerous fundamental cellular processes that require modulation of RNA structure or RNA-protein interactions:
These diverse functions highlight DDX5's central position in the gene expression regulatory network, explaining why its dysregulation has such profound implications in cancer development and progression.
Comprehensive pan-cancer analyses reveal that DDX5 exhibits tissue-specific expression patterns across different malignancies. According to studies integrating data from TCGA, GTEx, and other databases, DDX5 mRNA expression is significantly elevated in eight cancer types, including breast cancer, prostate cancer, colon cancer, gastric cancer, and gliomas [6] [7]. Conversely, DDX5 expression is significantly decreased in 17 cancer types, suggesting a more complex role than a straightforward oncogene. The expression patterns have important implications for DDX5's potential as both a diagnostic biomarker and therapeutic target in specific cancer contexts [6].
Table 1: DDX5 Expression Patterns Across Selected Cancer Types
| Cancer Type | DDX5 Expression | Clinical Correlation | Prognostic Significance |
|---|---|---|---|
| Gastric Cancer | Significantly upregulated in 70.7% of cases [8] | Correlates with Ki67 index and advanced pathological stage [8] | Associated with proliferation and poor prognosis [8] |
| Breast Cancer | Frequently amplified and overexpressed [2] | Co-amplified with ERBB2 in some cases [2] | High expression predicts poor survival; therapeutic target [6] [2] |
| Prostate Cancer | Overexpressed, especially in castration-resistant forms [4] | Interacts with DNA repair proteins in advanced disease [4] | Promotes therapy resistance [4] |
| Hepatocellular Carcinoma | Controversial (both increased and decreased reports) [6] [1] | Context-dependent role | Inconsistent prognostic associations [6] |
The expression and activity of DDX5 in cancer is modulated by several epigenetic mechanisms, including promoter methylation and post-translational modifications. DNA promoter methylation levels of DDX5 are significantly reduced in eight cancer types, potentially contributing to its overexpression, though there are exceptions in four cancer types where increased methylation correlates with reduced expression [6]. These epigenetic regulations represent an additional layer of control over DDX5's oncogenic functions and may provide opportunities for epigenetic therapies or biomarker development in specific cancer contexts.
DDX5 plays a fundamental role in promoting cancer cell proliferation through multiple mechanisms. In gastric cancer, DDX5 overexpression significantly enhances cell proliferation in vitro and in vivo, while its knockdown produces the opposite effect [8]. Mechanistically, DDX5 activates the mTOR/S6K1 signaling pathway in gastric cancer, and treatment with the mTOR inhibitor everolimus attenuates DDX5-mediated proliferation [8]. A positive correlation between DDX5 and phospho-mTOR expression has been confirmed in clinical gastric cancer samples, reinforcing the significance of this pathway in DDX5-driven tumor growth [8].
In breast cancer, DDX5 regulates G1-to-S phase progression by directly controlling the expression of DNA replication factors. DDX5 localizes to E2F-regulated promoters of genes encoding essential DNA replication components and facilitates RNA Polymerase II recruitment, thereby enabling the transcriptional program necessary for S-phase entry [2]. This function is particularly critical in cancer cells with DDX5 locus amplification, which demonstrates heightened dependence on DDX5 for proliferation and survival [2]. The central role of DDX5 in cell cycle progression makes it an attractive target for therapeutic intervention in multiple cancer types.
DDX5 plays a complex role in DNA damage response and repair, which significantly influences cancer development, progression, and therapeutic resistance. As a coactivator of p53, DDX5 participates in the cellular decision-making between cell cycle arrest (for DNA repair) and apoptosis following DNA damage [4] [5]. DDX5 interacts with multiple DNA repair proteins, including those involved in non-homologous end joining (XRCC5, XRCC6), nucleotide excision repair (GTF2H1-4, ERCC2, ERCC3), and homologous recombination (RECQL4) [4]. These interactions are particularly prominent in advanced prostate cancer cells but absent in normal prostatic cells, suggesting a cancer-specific role in DNA repair that contributes to treatment resistance [4].
A critical function of DDX5 in genome maintenance is its role in R-loop resolution. R-loops are DNA-RNA hybrid structures that form during transcription and can cause DNA double-strand breaks if persistently accumulated. DDX5, when methylated by PRMT5, interacts with XRN2 and Thrap3 to resolve R-loops at transcriptional termination regions and near DNA damage sites [4] [5]. DDX5-deficient cells exhibit R-loop accumulation, spontaneous DNA damage, and hypersensitivity to replication stress, ultimately leading to genomic instability or cell death depending on the extent of damage [4]. This function positions DDX5 as a key mediator of the DNA damage response in cancer cells, significantly influencing their sensitivity to genotoxic therapies.
DDX5-mediated R-loop resolution pathway maintaining genomic stability
DDX5 significantly influences cancer metastasis through multiple mechanisms, primarily by promoting epithelial-to-mesenchymal transition (EMT) and enhancing invasive capabilities. In prostate cancer, DDX5 expression correlates with advanced disease stage and metastasis, where it facilitates the transcriptional programs necessary for cell migration and invasion [1]. The protein contributes to metastasis through its interactions with key signaling pathways, including Wnt/β-catenin, Akt, and Notch signaling, which collectively enhance the expression of pro-invasive genes and cellular remodeling [6] [1].
Additionally, DDX5 promotes metastasis through its role in miRNA processing, particularly for pro-metastatic miRNAs like miRNA-10b in breast cancer [3]. PAK5-mediated phosphorylation promotes DDX5 sumoylation, enhancing its function in miRNA-10b processing and consequently facilitating breast cancer metastasis [3]. This post-translational regulation represents a sophisticated mechanism controlling DDX5's oncogenic functions in advanced cancers. The involvement of DDX5 in multiple aspects of the metastatic cascade positions it as a potential target for anti-metastatic therapies aimed at preventing cancer spread and improving patient outcomes in advanced disease.
The relationship between DDX5 expression and patient prognosis varies across cancer types, reflecting its context-dependent functions. Pan-cancer analyses reveal that elevated DDX5 expression is associated with decreased overall survival (OS), progression-free interval (PFI), and disease-specific survival (DSS) in three specific cancer types, while surprisingly correlating with improved survival outcomes in other cancers [6]. In gastric cancer, DDX5 expression strongly correlates with Ki67 proliferation index and advanced pathological stage, indicating its association with disease progression [8]. Similarly, in breast cancers with DDX5 amplification, high expression predicts poor clinical outcomes and increased recurrence risk [2].
Table 2: DDX5 Prognostic Significance Across Cancers
| Cancer Type | Overall Survival | Progression-Free Survival | Disease-Specific Survival | Clinical Applications |
|---|---|---|---|---|
| Gastric Cancer | Reduced with high expression [8] | Correlates with advanced stage [8] | Associated with proliferation [8] | Potential prognostic biomarker [8] |
| Breast Cancer | Reduced in amplified subtypes [2] | Shorter in high expressors [6] | Correlates with therapy resistance [4] | Prognostic marker and therapeutic target [2] |
| Prostate Cancer | Reduced in CRPC [4] | Associates with metastasis [1] | Links to treatment resistance [4] | Predictive biomarker for therapy response [4] |
| Select Other Cancers | Improved in some types [6] | Variable across cancers [6] | Context-dependent [6] | Requires careful evaluation [6] |
Emerging evidence indicates that DDX5 expression correlates with immune cell infiltration in the tumor microenvironment, suggesting immunomodulatory functions. Analyses of TCGA data reveal that DDX5 expression strongly correlates with the infiltration levels of CD8+ T cells, cancer-associated fibroblasts, and B cells across various malignancies [6] [7]. These correlations suggest potential roles for DDX5 in shaping the immune landscape of tumors, possibly through its functions in regulating cytokine and chemokine expression or through antigen presentation pathways.
Additionally, DDX5 has been implicated in viral carcinogenesis and may influence antiviral immune responses in the context of virus-associated cancers [9] [7]. DDX5 interacts with various viral proteins and participates in the replication cycles of several oncogenic viruses, potentially contributing to virus-mediated tumorigenesis [9] [1]. The protein also modulates innate immune signaling pathways, including NF-κB and interferon responses, further connecting its functions to the immune regulation in the tumor microenvironment [9]. These immunomodulatory aspects expand DDX5's potential clinical significance beyond cancer cell-intrinsic functions.
The functional roles of DDX5 in cancer have been investigated using various experimental models ranging from cell culture systems to genetically engineered mouse models. In vitro, DDX5 knockdown via lentiviral shRNA systems has been employed in multiple cancer cell lines (e.g., gastric cancer NCI-N87 and KATO III cells, prostate cancer DU145 and PC-3 cells, breast cancer cells) to assess its necessity for proliferation, colony formation, and drug resistance [4] [8]. Conversely, lentivirus-mediated DDX5 overexpression has been used to demonstrate its sufficiency in promoting tumorigenic properties [8]. These systems have been instrumental in establishing DDX5's causal roles in cancer-relevant phenotypes.
For in vivo studies, xenograft models in immunodeficient mice have demonstrated that DDX5 knockdown inhibits tumor growth, while its overexpression enhances tumor formation [8]. More sophisticated genetically engineered mouse models, including inducible DDX5 knockout systems, have revealed tissue-specific functions and essential roles in DNA damage response [4]. Additionally, the MMTV-PyVT mouse model of breast cancer has been utilized to investigate DDX5's role in miRNA processing and metastasis [3]. These experimental systems collectively provide robust platforms for evaluating DDX5's functional significance and therapeutic potential across cancer types.
Gene Expression Analysis: DDX5 mRNA expression is typically assessed using RNA extraction followed by real-time PCR with specific primers (e.g., DDX5 sense: 5'-GCCGGGACCGAGGGTTTGGT-3' and antisense: 5'-CTTGTGCTGTGCGCCTAGCCA-3') [8]. Large-scale pan-cancer analyses utilize TCGA and GTEx data processed with R software (version 3.6.3) and ggplot2 package for visualization [6] [7]
Protein Detection Methods: Western blotting using anti-DDX5 antibodies (e.g., from Abcam) confirms protein expression and phosphorylation status [8]. Immunohistochemistry on formalin-fixed paraffin-embedded tissues assesses DDX5 protein localization and levels in clinical samples, with scoring based on staining intensity (0-3) and extent (0-100%) [8]
Functional Assays: CCK-8 assays measure cell proliferation following DDX5 manipulation [8]. Colony formation assays evaluate long-term proliferative capacity [8]. Flow cytometry analyzes cell cycle distribution and apoptosis following DDX5 depletion [2]
Interaction Studies: Co-immunoprecipitation and mass spectrometry identify DDX5-interacting proteins [4] [5]. STRING database analyses map protein-protein interaction networks [6] [7]. Chromatin immunoprecipitation demonstrates DDX5 binding to specific gene promoters [2]
Experimental approaches for studying DDX5 in cancer models
The compelling evidence for DDX5's roles in cancer progression and treatment resistance has stimulated interest in developing targeted therapeutic strategies. Several approaches have shown promise in preclinical models:
Direct Degradation: FL118, a molecular glue degrader, promotes DDX5 degradation and demonstrates efficacy against treatment-resistant prostate cancer organoids and cells [4] [5]. This approach selectively targets cancer cells with high DDX5 expression or dependency while potentially sparing normal tissues
Gene Amplification-Based Targeting: Breast cancer cells with DDX5 locus amplification show heightened sensitivity to DDX5 depletion compared to non-amplified cells, suggesting a therapeutic window for DDX5-targeted therapies in selected patient populations [2]
Combination Therapies: DDX5 depletion sensitizes cancer cells to DNA-damaging agents (e.g., irradiation, cisplatin) and targeted therapies, supporting its potential use in combination treatment regimens [4]. This approach is particularly promising for overcoming therapy resistance in advanced cancers
Pathway Inhibition: As DDX5 activates multiple oncogenic signaling pathways (mTOR, Wnt/β-catenin, Akt), combining DDX5 targeting with pathway-specific inhibitors may produce synergistic antitumor effects [8] [1]
While significant progress has been made in understanding DDX5's roles in cancer, several important research directions warrant further investigation:
Context-Dependent Functions: The mechanisms underlying DDX5's seemingly contradictory roles as both oncogene and tumor suppressor in different cancer types need clarification through tissue-specific knockout models and detailed molecular profiling [6] [1]
Therapeutic Resistance Mechanisms: Further research should explore how DDX5 contributes to therapy resistance across different cancer types and treatment modalities, potentially identifying predictive biomarkers for treatment response [4]
Immunomodulatory Functions: The relationships between DDX5 expression, immune cell infiltration, and response to immunotherapies represent an emerging area with significant clinical implications [6] [7]
Viral Carcinogenesis: DDX5's roles in virus-associated cancers merit deeper investigation, particularly its interactions with viral oncoproteins and contributions to viral replication [9] [1]
Developmental Therapeutic Optimization: Improving the specificity and efficacy of DDX5-targeting agents while minimizing normal tissue toxicity remains a critical challenge for clinical translation [4] [5]
DDX5 represents a multifunctional regulator of carcinogenesis with roles in tumor initiation, progression, metastasis, and therapy resistance across diverse cancer types. Its involvement in fundamental cellular processes—including transcription, DNA repair, RNA processing, and signaling pathway regulation—positions it as a central node in oncogenic networks. The context-dependent nature of DDX5's functions, influenced by tissue type, genetic background, and disease stage, adds complexity to its biological roles but also creates opportunities for precision medicine approaches.
p68 RNA helicase (also known as DDX5) represents a prototypical DEAD-box RNA helicase that serves as an essential regulator in numerous cellular processes. This multifunctional protein was initially discovered through antibody cross-reaction with simian virus SV-40 large T antigen and has since been established as a critical player in RNA metabolism, transcriptional regulation, and cell signaling pathways. The protein contains several conserved domains, including the characteristic DEAD motif (Asp-Glu-Ala-Asp) that defines its helicase family membership, along with RecA-like domains that facilitate ATP binding and RNA unwinding activities. p68 exhibits ubiquitous expression across human tissues and demonstrates particularly crucial functions in cell proliferation, early organ development, and maturation processes. The structural organization of p68 includes two RecA-like domains (Domain 1 and Domain 2) that form the catalytic core, with Domain 1 containing the Q-motif and motifs I-III responsible for ATP-binding, while Domain 2 (motifs IV-VI) facilitates RNA-duplex recognition [1] [2].
The Y593 phosphorylation site resides within the C-terminal region of p68, an area that has been demonstrated to possess RNA-binding capabilities and regulatory significance. This specific tyrosine residue has emerged as a critical regulatory point that undergoes phosphorylation in response to various cellular signals, particularly those involved in growth factor signaling and stress response pathways. The phosphorylation of Y593 represents a key post-translational modification that significantly alters p68's functions, protein interactions, and subcellular localization, thereby enabling this RNA helicase to integrate into broader regulatory networks that influence cell fate decisions, including proliferation, differentiation, and apoptosis [3] [4] [2].
The phosphorylation of p68 at Y593 serves as a critical molecular switch that fundamentally alters the protein's functional capabilities and downstream signaling effects. One of the most significant consequences of this modification involves the regulation of epithelial-mesenchymal transition (EMT), a fundamental process in development and cancer progression. Upon phosphorylation at Y593, p68 facilitates the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. This process occurs through the direct interaction of phosphorylated p68 with axin, a component of the β-catenin destruction complex, thereby displacing axin and allowing β-catenin to accumulate and translocate to the nucleus where it activates target genes involved in cell proliferation and EMT [3] [4].
The molecular mechanism underlying this process involves structural alterations in p68 that enhance its interaction with specific protein partners. Phosphorylation at Y593 induces conformational changes that increase p68's affinity for components of the β-catenin degradation machinery. This post-translational modification essentially converts p68 from a conventional RNA helicase into a signaling modulator that can directly influence transcriptional programs. The transition is particularly important in cancer contexts, where sustained Y593 phosphorylation promotes continuous β-catenin signaling, driving tumor progression and metastatic potential through the acquisition of mesenchymal characteristics by epithelial cells [4] [2].
Beyond its role in β-catenin regulation, Y593-phosphorylated p68 also directly influences gene expression through chromatin-associated mechanisms. Research has demonstrated that phosphorylated p68 activates transcription of the Snail1 gene, which encodes a master regulator of EMT and a potent repressor of E-cadherin expression. This transcriptional activation occurs through a mechanism involving the recruitment of phosphorylated p68 to the Snail1 promoter, where it facilitates the dissociation of HDAC1 from the chromatin template. The removal of this histone deacetylase promotes a more open chromatin configuration, thereby enhancing Snail1 transcription and further reinforcing the EMT program [4].
The ability of phosphorylated p68 to modulate Snail1 expression highlights its function as a transcriptional co-regulator that can influence gene expression independent of its helicase activity. This activity appears to involve the interaction of p68 with the MBD3:Mi-2/NuRD complex, a nuclear remodeling and deacetylation complex that normally maintains repression of specific gene targets. Phosphorylated p68 potentially acts as a "displacer" protein that modulates protein-protein interactions within this chromatin remodeling complex, thereby altering its functional output at specific genomic loci. This mechanism represents a fascinating example of how an RNA helicase can directly influence epigenetic regulation and gene expression patterns in a phosphorylation-dependent manner [4].
The functional impact of Y593 phosphorylation extends to the regulation of p68's subcellular distribution. While p68 is predominantly nuclear under basal conditions, phosphorylation at Y593 influences its nucleocytoplasmic shuttling dynamics. This regulated trafficking is facilitated by the presence of specific nuclear localization signals (NLS) and nuclear export signals (NES) within the p68 protein sequence. Research has identified two functional NLS elements (NLS3 and NLS4) and two NES elements (NES5 and NES8) that mediate p68's movement between cellular compartments through the classical RanGTPase-dependent pathway [3].
The phosphorylation at Y593 appears to modulate this shuttling behavior, potentially by altering the exposure or accessibility of these localization signals or by affecting interactions with nuclear import/export machinery. This regulated localization mechanism enables phosphorylated p68 to perform distinct functions in different cellular compartments—acting as a transcriptional coregulator in the nucleus while potentially engaging with cytoplasmic signaling complexes or mRNA regulators. The dynamic localization of p68 represents an additional layer of control that ensures spatial regulation of its diverse functions, with Y593 phosphorylation serving as a key determinant of its distribution and compartment-specific activities [3] [5].
The functional significance of p68 phosphorylation at Y593 is supported by multiple lines of experimental evidence from various cellular and animal models. The table below summarizes key findings from critical studies that have elucidated the roles and mechanisms of this phosphorylation event:
| Experimental System | Key Findings | Functional Consequences | Citation |
|---|---|---|---|
| Colon cancer cells (HT-29, SW620) | PDGF-BB induces Y593 phosphorylation via c-Abl kinase | β-catenin nuclear translocation, EMT induction, E-cadherin downregulation | [4] [2] |
| Prostate cancer models | p68 identified as androgen receptor (AR) co-activator | Enhanced AR transcriptional activity, promotion of hormone-refractory disease | [6] |
| Heterokaryon assays | Demonstration of p68 nucleocytoplasmic shuttling | Nuclear export mediated by NES5 and NES8; regulation by phosphorylation status | [3] |
| Snail1 promoter studies | Phosphorylated p68 recruits to Snail1 promoter, displaces HDAC1 | Transcriptional activation of Snail1, repression of E-cadherin | [4] |
| Tumor tissue analyses | Increased p68 expression and phosphorylation in carcinomas | Correlation with tumor progression, metastasis, and poor prognosis | [2] [6] |
These experimental findings collectively establish Y593 phosphorylation as a critical regulatory mechanism that expands p68's functions beyond its canonical roles in RNA metabolism to include direct signaling and transcriptional regulatory activities. The consistent observation of this modification across multiple cancer types further underscores its pathological significance and potential as a therapeutic target.
The experimental characterization of p68 phosphorylation at Y593 employs a combination of molecular biology, biochemistry, and cell biology approaches. Immunoprecipitation and immunoblotting techniques form the foundation for detecting this modification, typically using phospho-specific antibodies that recognize the phosphorylated form of Y593. For these experiments, cells are lysed in appropriate buffer systems (often RIPA buffer supplemented with phosphatase and protease inhibitors), followed by immunoprecipitation with p68-specific antibodies. The precipitated complexes are then separated by SDS-PAGE and transferred to membranes for immunoblot analysis using phospho-tyrosine antibodies or, when available, antibodies specifically validated for recognizing p68 phosphorylated at Y593 [4] [6].
To specifically demonstrate the functional consequences of Y593 phosphorylation, researchers often employ site-directed mutagenesis to create phosphorylation-deficient (Y593F) or phosphomimetic (potentially Y593E) variants of p68. These mutants are then expressed in cell systems (often following knockdown of endogenous p68) to assess their impact on downstream signaling events and functional outputs. The functional assays typically include reporter gene assays for β-catenin-dependent transcription (e.g., TOPflash/FOPflash systems), assessment of EMT markers through immunoblotting (E-cadherin, vimentin, N-cadherin), and analysis of transcriptional changes in target genes such as Snail1 through quantitative RT-PCR or chromatin immunoprecipitation approaches [4] [6].
Understanding the position and function of Y593 phosphorylation within broader signaling networks requires specialized experimental approaches. The following diagram illustrates the core signaling pathway involving p68 Y593 phosphorylation and its functional consequences in cancer progression:
core signaling pathway of p68 Y593 phosphorylation in cancer progression.
For mapping the specific protein interactions affected by Y593 phosphorylation, researchers commonly employ co-immunoprecipitation assays and yeast two-hybrid screening. These approaches have been instrumental in identifying the interaction between phosphorylated p68 and components of the β-catenin destruction complex, as well as its association with chromatin-modifying complexes. Additionally, chromatin immunoprecipitation (ChIP) assays have proven valuable for demonstrating the direct recruitment of phosphorylated p68 to specific genomic regions, such as the Snail1 promoter. These experiments typically involve cross-linking cells with formaldehyde, shearing chromatin by sonication, immunoprecipitating with p68-specific antibodies, and analyzing associated DNA sequences by PCR or sequencing [4] [6].
To establish the clinical relevance of experimental findings, tissue microarray (TMA) analyses combined with immunohistochemical staining using phospho-specific antibodies provide critical translational data. These approaches allow researchers to correlate Y593 phosphorylation status with clinical parameters such as tumor stage, grade, metastasis, and patient survival. The consistent observation of elevated p68 expression and phosphorylation in clinical tumor samples compared to benign tissue further validates the pathophysiological significance of this modification [2] [6].
The phosphorylation of p68 at Y593 has emerged as a significant factor in cancer pathogenesis, with substantial evidence linking this modification to tumor progression and metastatic dissemination. Elevated levels of Y593-phosphorylated p68 have been documented in multiple cancer types, including colon carcinoma, prostate cancer, breast cancer, and glioblastoma. In these malignancies, the phosphorylation event correlates with advanced disease stage, increased invasive potential, and poorer clinical outcomes. The mechanistic basis for this association primarily stems from the role of phosphorylated p68 in driving EMT, a cellular program that enables stationary epithelial cells to acquire migratory and invasive properties characteristic of mesenchymal cells [4] [2] [6].
The contribution of Y593-phosphorylated p68 to cancer progression extends beyond EMT regulation to include effects on therapeutic resistance. Evidence suggests that phosphorylation at this site may modulate cancer cell responses to conventional chemotherapeutic agents and targeted therapies. For instance, the balance between tyrosine phosphorylation (including Y593) and threonine phosphorylation of p68 appears to influence susceptibility to apoptosis-inducing stimuli, with tyrosine-phosphorylated forms correlating with resistance to TRAIL-induced cell death. This resistance mechanism may involve the activation of pro-survival signaling pathways downstream of phosphorylated p68, such as sustained β-catenin signaling and enhanced expression of anti-apoptotic genes [7].
The consistent association between p68 Y593 phosphorylation and cancer progression positions this modification as a potential diagnostic biomarker and therapeutic target. From a diagnostic perspective, immunohistochemical detection of phosphorylated p68 in clinical specimens could potentially stratify patients based on tumor aggressiveness or likelihood of metastasis. This information might guide treatment decisions by identifying patients who could benefit from more aggressive or specific therapeutic approaches. Additionally, monitoring changes in p68 phosphorylation status during treatment could serve as a pharmacodynamic marker for assessing response to targeted therapies [2] [6].
From a therapeutic standpoint, several strategies could potentially target the Y593 phosphorylation pathway. Small molecule inhibitors directed against the upstream kinases responsible for this modification, particularly c-Abl, represent one feasible approach. The c-Abl inhibitor imatinib has already shown some utility in modulating p68 phosphorylation and function in experimental systems, suggesting that existing kinase inhibitors could be repurposed for malignancies driven by this pathway. Alternative approaches might focus on disrupting the protein interactions mediated by phosphorylated p68, such as its association with components of the β-catenin destruction complex or chromatin-modifying complexes. While such protein-protein interaction inhibitors present greater development challenges, they would offer enhanced specificity for the pathogenic functions of phosphorylated p68 while preserving its normal cellular activities [6] [7].
The phosphorylation of p68 RNA helicase at Y593 represents a critical regulatory mechanism that expands the functional repertoire of this enzyme beyond traditional RNA metabolism to include key roles in signal transduction and transcriptional regulation. This modification serves as a molecular switch that enables p68 to integrate into growth factor signaling pathways and directly influence cell fate decisions through mechanisms such as β-catenin nuclear translocation and Snail1 transcriptional activation. The consistent association of Y593 phosphorylation with cancer progression across multiple tumor types highlights its pathological significance and potential utility as a diagnostic marker and therapeutic target.
The identification of phosphorylated DDX5 as Supinoxin's target is supported by several key experimental techniques.
These methods are part of the affinity-based pull-down approach for target identification. The general workflow for this strategy, which can be applied to compounds like this compound, is summarized below.
General workflow for affinity-based target identification.
For researchers aiming to validate or explore this compound's target interactions, here are detailed methodologies for key experiments.
This label-free method identifies targets without chemical modification of the compound [2].
This protocol validates the functional role of the identified target, DDX5.
This compound's anti-tumor effect is achieved through a multi-faceted mechanism that disrupts key oncogenic signaling and cellular energy production, as illustrated below.
This compound's mechanism: binding phospho-DDX5 to inhibit β-catenin signaling and disrupt mitochondrial energy production.
The following table consolidates key quantitative data from preclinical studies, which is essential for designing in vitro and in vivo experiments.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| In Vitro Anti-proliferation (IC₅₀) | 10 - 21 nM [3] | Range across multiple cancer cell lines (TNBC, pancreatic, renal, etc.) |
| Cellular Permeability (Pₐₚₚ) | Comparable to metoprolol [5] [7] | Caco-2 cell model (high permeability) |
| Oral Bioavailability | 56.9 - 57.4% [5] [7] | Rat model |
| Primary Elimination Route | Phase I metabolism (58.5% of clearance) [5] [7] | Rat liver microsome (NADPH-dependent) |
| Key Tissue Distribution | High in adipose tissue, gut, liver [5] [7] | Rat model (after IV administration) |
Supinoxin (RX-5902) is a small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in several cancers due to increased protein stability [1] [2]. Recent studies demonstrate its potent anti-proliferative effects in various cancer models, including small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) [2] [3]. Its mechanism of action involves inducing mitochondrial dysfunction and inhibiting the expression of genes critical for oxidative phosphorylation, thereby reducing cellular energy levels and blocking tumor progression [1] [4] [3]. This application note consolidates the available experimental data to provide a validated protocol for evaluating this compound's efficacy in vitro.
The following table summarizes the core quantitative findings from recent studies on this compound's effects on cancer cell lines. The data on SCLC cell lines is particularly robust, showing efficacy against both chemo-sensitive and chemo-resistant models [1] [2] [3].
Table 1: Summary of this compound's In Vitro Anti-Proliferation Effects
| Cell Line | Cancer Type | Phenotype | Key Finding | Reported IC50 / Effect |
|---|---|---|---|---|
| H69 [1] [2] | Small Cell Lung Cancer (SCLC) | Chemo-sensitive | Inhibited proliferation | Effective (Specific IC50 not stated) |
| H69AR [1] [2] | Small Cell Lung Cancer (SCLC) | Chemo-resistant | Inhibited proliferation; Induced mitochondrial dysfunction | Effective (Specific IC50 not stated) |
| MDA-MB-231 [2] | Triple-Negative Breast Cancer (TNBC) | - | Inhibited proliferation; Reduced tumor growth in xenografts | "Encouraging IC50 values" (Specific value not stated) |
| Various other lines [2] | Cancers of breast, colon, lung, prostate | - | DDX5 overexpression associated with progression | - |
Table 2: Documented Mechanistic Insights of this compound
| Investigated Aspect | Experimental Method | Key Outcome |
|---|---|---|
| Target Engagement | Drug Affinity Responsive Target Stability (DARTS), Filter Binding Assay [2] | Confirmed specific binding to phosphorylated DDX5 (pDDX5) at tyrosine 593. |
| Downstream Signaling | Western Blotting [2] [5] | Decreased levels of p-c-Jun, c-Myc, and Cyclin D1. |
| Mitochondrial Function | Gene Expression Analysis, Respiration Assays [1] [2] | Impaired expression of mitochondrial respiration genes; effectively blocked cellular respiration. |
| In Vivo Validation | H69AR xenograft and SCLC Patient-Derived Xenograft (PDX) models [1] [3] | Mitigated tumor growth. |
The following methodology is inferred from the context of the studies and standard practices for cell viability assays, such as the MTT assay mentioned in related research [6].
Principle: This protocol is designed to assess the reduction in cell viability following this compound treatment by measuring the metabolic activity of cells.
Materials:
Procedure:
% Viability = (Mean Absorbance of Treated Well - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank) * 100.
Plot % viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.The diagram below outlines the key steps for conducting the cell viability assay and the hypothesized mechanism by which this compound exerts its effects.
Supinoxin (RX-5902) is a first-in-class, orally active small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase (P-p68) [1] [2] [3]. p68 RNA helicase (also known as DDX5) is aberrantly expressed in various solid tumors, and its phosphorylation at Y593 promotes cancer progression by facilitating the nuclear translocation of β-catenin, which activates the transcription of pro-proliferative genes like Cyclin D1 and c-Myc [1] [4] [3].
This compound binds directly to phospho-DDX5, which attenuates the interaction between pDDX5 and β-catenin and inhibits its nuclear shuttling [4] [2]. This leads to the downregulation of β-catenin-dependent genes and induces apoptosis and G2-M cell-cycle arrest in sensitive cancer cells [2]. Recent studies also propose an additional mechanism, showing that this compound can inhibit mitochondrial respiration and oxidative phosphorylation by affecting DDX5, thereby reducing cellular energy levels and blocking tumor growth [5] [4].
The following diagram illustrates the proposed signaling pathways affected by this compound.
This compound exhibits potent anti-proliferative activity against a panel of TNBC cell lines. The table below summarizes key IC50 values, which represent the half-maximal inhibitory concentration, typically measured after 72-96 hours of exposure using cell viability assays [2].
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Duration | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.012 µM (12 nM) | 96 hours | [2] |
| HCC1806 | Triple-Negative Breast Cancer | ~0.056 µM (56 nM)* | 72 hours | [2] |
| CAL-51 | Triple-Negative Breast Cancer | Sensitive to treatment* | 72 hours | [2] |
| BT-549 | Triple-Negative Breast Cancer | Sensitive to treatment* | 72 hours | [2] |
| H69 | Small Cell Lung Cancer (SCLC) | Inhibited Proliferation | Not Specified | [4] |
| H69AR | Small Cell Lung Cancer (SCLC) | Inhibited Proliferation | Not Specified | [4] |
Note: The average IC50 across sensitive TNBC cell lines was reported to be ~56 nM [2].
For researchers aiming to validate and explore the efficacy of this compound, here are detailed methodologies derived from the literature.
This protocol is used to determine the IC50 values of this compound [2].
This protocol assesses the impact of this compound on the cell cycle, specifically the induction of G2-M arrest [2].
This protocol detects the induction of apoptosis in this compound-treated cells [2].
The workflow for these key in vitro experiments is summarized in the following diagram.
Understanding the pharmacokinetic (PK) profile of this compound is critical for designing in vivo studies. The following data is primarily from rat models, which provides a useful reference for its behavior in a living system [1] [3].
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Systemic Clearance | 691 - 865 mL/h/kg | Not Applicable |
| Terminal Half-Life | 2.54 - 2.80 hours | Not Specified |
| Volume of Distribution (Vss) | 2040 - 3500 mL/kg | Not Applicable |
| Absolute Oral Bioavailability | Not Applicable | 56.9 - 57.4% |
| Primary Elimination Route | Feces (16.5% of IV dose); Mainly via NADPH-dependent Phase I metabolism | Feces (46.8% of oral dose) |
| High Distribution Tissues | Adipose tissue, gut, liver |
The data presented confirms this compound as a promising candidate for oncology research, particularly for aggressive cancers like TNBC. Its novel mechanism of action targeting pDDX5 sets it apart from conventional therapies.
The table below summarizes the key parameters for Supinoxin dosing in animal models as reported in preclinical studies.
| Tumor Model | Animal Species | Dose | Frequency & Duration | Route of Administration | Reported Outcome | Source Citation |
|---|---|---|---|---|---|---|
| Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Mouse (unspecified) | 160, 320, 600 mg/kg | Once weekly for 3 weeks | Oral | Strong dose-dependent tumor growth inhibition (TGI of 55.7% to 94.58%) [1] | |
| Small-Cell Lung Cancer (H69AR xenograft & PDX models) | Mouse (unspecified) | Data not specified in results | Data not specified in results | Data not specified in results | Mitigated tumor growth in vivo [2] [3] | |
| Pharmacokinetic Study (non-tumor-bearing) | Male Sprague Dawley Rats | 0.5, 1, 5 mg/kg | Single dose | Intravenous & Oral | Dose-proportional PK; Absolute oral bioavailability: ~57% [4] |
Based on the aggregated information, here is a reconstruction of the general methodology that could be used for this compound efficacy testing in mice. You should adapt and optimize these steps for your specific research context.
Volume = (Length × Width²) / 2.A dedicated PK study in male Sprague-Dawley rats provides foundational data for dosing decisions [4]. Key findings are summarized below.
| Parameter | Value (Mean) | Details |
|---|---|---|
| Terminal Half-life | 2.54 - 2.80 hours | After intravenous (IV) injection (0.5-5 mg/kg) |
| Systemic Clearance | 691 - 865 mL/h/kg | After IV injection |
| Volume of Distribution | 2040 - 3500 mL/kg | Suggests extensive tissue distribution |
| Absolute Oral Bioavailability | 56.9 - 57.4% | Indicates modest absorption |
| Primary Elimination Route | Metabolism (Phase I) | Fecal recovery: 16.5% (IV), 46.8% (Oral); Urinary recovery: Negligible |
This compound is a first-in-class inhibitor of phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in many cancers [5] [6]. The proposed mechanism and experimental workflow for in vivo validation are illustrated below.
This compound (also known as RX-5902) is a small molecule inhibitor that targets the Y593 phosphorylated form of the p68 RNA helicase (P-p68) [1] [2]. By interacting with P-p68, this compound attenuates the nuclear shuttling of β-catenin, a key protein in the Wnt signaling pathway that drives the expression of multiple oncogenes and promotes tumor proliferation and metastasis [1] [2]. It induces apoptosis and inhibits growth in various human cancer cell lines [1].
Recent studies from Purdue University have also identified this compound as a potential therapy for small-cell lung cancer (SCLC) by blocking cancer progression through the DDX5 protein (the gene that encodes p68), compromising mitochondrial function and energy production in cancer cells [3].
The pharmacokinetic (PK) parameters of this compound have been characterized in male Sprague-Dawley rats following single-dose administration [4] [5]. The data below provides a summary of its key properties.
Table 1: Key Pharmacokinetic Parameters of this compound in Rats [4] [5]
| Parameter | Value (Intravenous, 0.5-5 mg/kg) | Value (Oral, 0.5-5 mg/kg) |
|---|---|---|
| Terminal Half-Life (t₁/₂) | 2.54 - 2.80 hours | - |
| Systemic Clearance (CL) | 691 - 865 mL/h/kg | - |
| Volume of Distribution (Vss) | 2040 - 3500 mL/kg | - |
| Absolute Oral Bioavailability (F) | - | 56.9% - 57.4% |
| Urinary Excretion (fe,urine) | Negligible | Negligible |
| Fecal Excretion (fe,feces) | 16.5% | 46.8% |
| Main Elimination Pathway | NADPH-dependent Phase I metabolism (58.5% of total clearance) | - |
Table 2: Anticancer Activity of this compound in Human Cancer Cell Lines [1] In vitro growth inhibition was measured after 96 hours using sulforhodamine B assays.
| Cancer Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast (Triple-Negative) | 0.012 |
| HCT-116 | Colorectal | 0.02 |
| A549 | Lung | 0.021 |
| PANC-1 | Pancreatic | 0.021 |
| OVCAR-3 | Ovarian | 0.012 |
This protocol is adapted from a peer-reviewed study that characterized the in vivo pharmacokinetics of this compound in a rat model [5].
The following workflow diagram summarizes the key steps of this in vivo protocol:
In Vivo Pharmacokinetic Study Workflow
This compound exerts its anti-cancer effects by specifically targeting the phosphorylated p68 RNA helicase, which plays a crucial role in cancer cell proliferation and survival signaling.
This compound Mechanism of Action
This compound is a promising oral anti-cancer agent with a well-characterized pharmacokinetic profile. The provided data and detailed protocol can serve as a foundation for researchers to conduct further in vivo studies, potentially exploring its efficacy in different cancer models, combination therapies, and translational research.
Abstract: this compound is a novel anti-cancer agent that binds to Y593-phosphorylated DDX5 RNA helicase (pDDX5). Its primary mechanism involves inhibiting mitochondrial respiration and gene expression, leading to energy depletion. A key phenotypic outcome is dose-dependent G2-M cell cycle arrest and subsequent apoptosis, particularly in sensitive cancer cell lines [1] [2] [3].
Mechanism of Action: this compound directly interacts with phospho-DDX5 (pDDX5), a protein often overexpressed in tumors [1] [2]. Traditionally, it was thought to inhibit the β-catenin nuclear shuttle [2] [3]; emerging evidence shows it primarily disrupts mitochondrial function by blocking oxidative phosphorylation, depleting cellular ATP, and causing cell cycle arrest [1] [4] [5].
The table below summarizes quantitative data on this compound's activity from recent studies.
| Cell Line / Model | Assay Type | IC50 / Effect | Key Findings |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., MDA-MB-231, HCC1806) [2] | Cell Viability (72-hour treatment) | Average IC50: ~56 nM [2] [3] | Potent anti-proliferative activity across TNBC subtypes [2] [3]. |
| Various Cancer Cell Lines (e.g., HCT-116, A549, HeLa) [2] | Cell Viability (96-hour treatment) | IC50 range: 11 - 21 nM [2] | Broad-spectrum growth inhibition activity [2]. |
| Sensitive SCLC Lines (H69, H69AR) [1] | Cell Proliferation | Significant inhibition [1] | Effective in both chemo-sensitive and chemo-resistant SCLC models [1]. |
| Sensitive TNBC Cells (e.g., MDA-MB-231) [2] [3] | Cell Cycle Analysis (24-hour treatment) | Dose-dependent G2-M arrest (20-100 nM) [2] [3] | Increased tetraploid cell population [2] [3]. |
| Sensitive TNBC Cells [2] [3] | Apoptosis Analysis (72-hour treatment) | Peak apoptosis at 100 nM [2] [3] | Apoptosis initiates at 24-48 hours, is minimal in resistant lines [2] [3]. |
| MDA-MB-231 Xenograft Model [3] | In Vivo Efficacy (Oral, once weekly) | Tumor Growth Inhibition: 55.7% (160 mg/kg) to 94.6% (600 mg/kg) [3] | Dose-dependent efficacy, superior to nab-paclitaxel control [3]. |
Here are standardized protocols for key experiments based on published methods.
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
This protocol quantifies the induction of G2-M cell cycle arrest by this compound.
This protocol measures the induction of programmed cell death following G2-M arrest.
The diagram below integrates this compound's molecular actions with the phenotypic outcomes detailed in the protocols.
This compound induces a dose-dependent G2-M cell cycle arrest, primarily by disrupting mitochondrial energy production [1]. This mechanism is distinct from traditional chemotherapeutics and is effective in aggressive, treatment-resistant cancers like SCLC and TNBC [1] [4].
Key experimental considerations:
This compound represents a promising first-in-class agent targeting RNA helicase DDX5, with a compelling efficacy profile in preclinical models.
Supinoxin directly binds to tyrosine-593 phosphorylated DDX5, an RNA helicase overexpressed in several cancers [1] [2]. Current research suggests its pro-apoptotic effect works through two main mechanisms:
c-Myc and Cyclin D1 [2] [3].The diagram below illustrates the pathway through which this compound induces apoptosis.
This compound demonstrates potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The table below summarizes key in vitro findings.
Table 1: Summary of this compound's Anti-Cancer Activity in Cell-Based Assays
| Cancer Type | Cell Line | Experimental Assay | Key Findings | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, HCC1806, others | Cell Viability (Sulforhodamine B), Apoptosis Assay, Cell Cycle Analysis | Average IC₅₀ of ~56 nM in sensitive lines; Induced G2-M cell cycle arrest and apoptosis at 100 nM. | [2] |
| Small Cell Lung Cancer (SCLC) | H69 (chemo-sensitive), H69AR (chemo-resistant) | Cell Viability, Xenograft & PDX Tumor Models | Inhibited proliferation in vitro and tumor growth in vivo; induced mitochondrial dysfunction. | [1] |
| Various Cancers (e.g., Renal, Pancreatic, Colon) | CAKI-1, PANC-1, HCT-116, others | Cell Viability (Sulforhodamine B) | IC₅₀ values ranging from 11 nM to 21 nM. | [2] |
The Annexin V/Propidium Iodide (PI) assay is a reliable method to detect early and late apoptosis in cells treated with this compound [4]. This protocol is based on standard kits and can be adapted for flow cytometry or fluorescence microscopy [4] [5].
During early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet. Annexin V, a calcium-dependent protein, binds to exposed PS. Propidium iodide (PI) is a DNA dye excluded by live and early apoptotic cells with intact membranes but enters late apoptotic and necrotic cells [4]. This allows for distinguishing between:
Cell Treatment and Harvesting
Staining
Analysis
The workflow for the protocol is summarized in the following chart.
This compound induces apoptosis primarily by targeting phosphorylated DDX5, leading to the inhibition of oncogenic signaling and critical mitochondrial function. The Annexin V/PI staining protocol provides a robust method to detect and quantify this apoptotic response. For a full understanding, researchers should integrate this with cell cycle, Western blot, and mitochondrial functional analyses.
Supinoxin is an orally active inhibitor that targets phosphorylated DDX5 (p68 RNA helicase), exhibiting potent anti-cancer activity [1]. Research suggests that treatment with this compound can lead to a decrease in MCL-1 protein levels.
The table below summarizes quantitative data from a commercial supplier's research, which should be interpreted with caution as it may not be from peer-reviewed literature.
Table 1: Reported this compound Activity and Effects on MCL-1
| Parameter | Details | Source Context |
|---|---|---|
| IC50 Values (Proliferation) | Range: 10 nM to 20 nM (TNBC cell lines) [1] | MedChemExpress |
| Reported MCL-1 Inhibition | Dose-dependent decrease in sensitive TNBC cell lines [1] | MedChemExpress |
| Suggested Working Concentration | ~100 nM (induced apoptosis in sensitive cells) [1] | MedChemExpress |
| Reported Treatment Duration | Apoptosis peak observed at 72 hours [1] | MedChemExpress |
This protocol is a general guideline for Western blot analysis. You will need to optimize conditions such as antibody concentrations and exposure times based on your specific cell system.
1. Cell Culture and this compound Treatment
2. Protein Extraction and Quantification
3. Gel Electrophoresis and Western Blotting
4. Immunoblotting
Table 2: Key Reagents and Antibodies
| Reagent/Antibody | Suggested Target/Dilution | Purpose / Notes |
|---|---|---|
| This compound (RX-5902) | Working conc.: ~100 nM [1] | Induce cellular response |
| Anti-MCL-1 Antibody | Manufacturer's recommendation | Detect MCL-1 protein (isoforms: ~40 kDa for MCL-1L, ~30 kDa for MCL-1S) [2] |
| Anti-β-Actin Antibody | 1:5000 - 1:10000 | Loading control |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:10000 | Signal detection |
For the most reliable and detailed protocols, I strongly recommend:
Supinoxin (RX-5902) represents a first-in-class small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase, an RNA helicase aberrantly expressed in various solid tumors including colorectal cancer, lung cancer, and triple-negative breast cancer. This novel anticancer drug candidate exhibits antiproliferative activity and suppression of tumor growth by interacting with p68-RNA helicase and inhibiting β-catenin dependent ATPase activity [1] [2]. The preliminary clinical results from a phase 1b/2a trial in patients with previously treated advanced triple-negative breast cancer demonstrated that in five of the 11 patients treated, the disease remained stable, while one subject exhibited early antitumor activity with a tumor reduction of 18.2%, suggesting the drug was generally well-tolerated [1] [2]. More recently, research has expanded to investigate this compound's potential for small-cell lung cancer (SCLC), a particularly aggressive cancer type with limited treatment options and average survival of only about 10 months after diagnosis [3].
The implementation of physiologically based pharmacokinetic (PBPK) modeling for this compound addresses the critical need to understand its disposition characteristics throughout the body, particularly its distribution to target tissues and elimination pathways. PBPK modeling integrates drug-specific properties with organism-specific physiological parameters to predict drug behavior in major body compartments with high physiological realism, offering significant advantages over classical pharmacokinetic methods that often lack sufficient physiological detail [4]. This approach is especially valuable in oncology drug development where target tissue exposure rather than just plasma concentrations often correlates with pharmacological effects. The PBPK modeling framework for this compound was developed using a whole-body PBPK approach in rats, providing a foundation for potential extrapolation to humans and supporting its development as a novel therapeutic agent for multiple cancer indications [1] [5].
Table 1: In vitro and physicochemical properties of this compound
| Property | Value | Experimental System | Significance |
|---|---|---|---|
| Permeability | Comparable to metoprolol (high permeability) | Caco-2 cell monolayers | Suggests good intestinal absorption |
| Transport Mechanism | Negligible net absorptive or secretory transport | Caco-2 bidirectional assay | Indifies passive diffusion dominant; low transporter-mediated DDI risk |
| Primary Elimination Pathway | NADPH-dependent Phase I metabolism (58.5% of total clearance) | Rat liver microsomes | Major role of oxidative metabolism in elimination |
| Phase II Metabolism | Negligible UDPGA-dependent metabolism | Rat liver microsomes | Low contribution of glucuronidation to clearance |
| Biliary Elimination | 16.5% of IV dose | Fecal recovery after IV administration | Moderate hepatobiliary excretion |
The permeability characteristics of this compound were assessed using Caco-2 intestinal epithelial cell monolayers, a standard model for predicting intestinal absorption in humans. The apparent permeability coefficient (Papp) was calculated from the compound's time-dependent accumulation in receiver compartments using the equation: Papp = dQ/dt × 1/(A × C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber [1] [2]. The demonstration that this compound has permeability comparable to metoprolol, a well-established high-permeability compound, indicates its likely favorable absorption properties and suggests it would be well-absorbed in humans.
Table 2: In vivo pharmacokinetic parameters of this compound in rats
| Parameter | Value (Dose Range: 0.5-5 mg/kg) | Administration Route | Dependency |
|---|---|---|---|
| Terminal Half-life | 2.54-2.80 hours | Intravenous | Dose-independent |
| Systemic Clearance | 691-865 mL/h/kg | Intravenous | Dose-independent |
| Volume of Distribution (Vss) | 2040-3500 mL/kg | Intravenous | Dose-independent |
| Absolute Oral Bioavailability | 56.9-57.4% | Oral | Dose-independent |
| Fecal Recovery | 16.5% (IV), 46.8% (oral) | IV and Oral | Route-dependent |
| Urinary Recovery | Negligible (both routes) | IV and Oral | Route-independent |
The in vivo pharmacokinetic profile of this compound was characterized following both intravenous and oral administration in male Sprague-Dawley rats at dose ranges of 0.5, 1, and 5 mg/kg. The dose-independent pharmacokinetics observed across this range, as evidenced by unchanged terminal half-life, systemic clearance, and steady-state volume of distribution, suggest linear pharmacokinetic behavior within the tested dose range. This property is highly advantageous for drug development as it simplifies dose optimization and prediction of exposure at different dose levels. The modest oral bioavailability of 56.9-57.4% indicates acceptable but not complete absorption, which could be influenced by factors such as first-pass metabolism or incomplete dissolution [1] [2].
The excretion profile of this compound reveals important insights into its elimination pathways. The negligible urinary recovery observed after both intravenous and oral administration indicates that renal excretion plays a minimal role in the elimination of unchanged this compound. In contrast, the substantial fecal recovery (16.5% after IV administration and 46.8% after oral administration) suggests significant involvement of hepatobiliary excretion and/or intestinal elimination of either the parent drug or its metabolites. The higher fecal recovery after oral administration likely includes both unabsorbed drug and drug that has undergone enterolepatic circulation [1] [2].
Table 3: Tissue distribution of this compound after IV administration (5 mg/kg) in rats
| Tissue | Relative Distribution | Implications |
|---|---|---|
| Adipose Tissue | Highest abundance | Potential accumulation in lipid-rich tissues |
| Gut | High abundance | Relevance for oral bioavailability and GI effects |
| Liver | High abundance | Major site of metabolism; relevance for hepatic cancers |
| Lungs | Moderate abundance | Potential for treating lung malignancies |
| Kidneys | Moderate abundance | Limited renal excretion despite kidney distribution |
| Spleen | Moderate abundance | Potential immune-related effects |
| Muscles | Lower abundance | Limited distribution to muscular tissue |
| Heart | Lower abundance | Limited cardiac distribution |
| Brain | Lower abundance | Limited CNS penetration |
The tissue distribution profile of this compound was determined in nine major tissues (adipose, heart, muscle, kidney, brain, liver, spleen, gut, and lung) at 0.33, 1, 3, 7, and 24 hours after intravenous administration of 5 mg/kg. The high distribution to adipose tissue, gut, and liver indicates this compound's affinity for these organs, which has important implications for both its antitumor effects and potential toxicity profile. The significant liver distribution aligns with the finding that this compound is primarily eliminated via hepatic metabolism, while the high gut abundance may relate to its observed fecal excretion. The limited brain distribution suggests restricted blood-brain barrier penetration, which could be advantageous for minimizing central nervous system-related side effects but potentially limiting for treating brain malignancies [1] [2].
The whole-body PBPK model for this compound was developed using Simcyp Animal (version 17), a robust platform specifically designed for physiologically based pharmacokinetic modeling. The model incorporates comprehensive physiological representation of the rat, including organ sizes, blood flows, and tissue compositions that reflect the actual biological system. The model building process integrated multiple data types including physicochemical properties predicted using in silico tools (MedChem Designer version 5.5 and MarvinSketch version 21.3), in vitro assay results (permeability, metabolic stability, plasma protein binding), and in vivo pharmacokinetic data obtained from studies in rats [5].
The key input parameters for the this compound PBPK model included:
The tissue-to-plasma partition coefficients (Kp values) were either experimentally determined from tissue concentration measurements or predicted using established mechanistic equations such as the Poulin and Theil method or Rodgers and Rowland method, which relate tissue composition and drug physicochemical properties to distribution behavior [1].
The PBPK model performance was verified by comparing simulated plasma and tissue concentration-time profiles with experimentally observed data after both intravenous and oral administration across the tested dose range (0.5-5 mg/kg). The good agreement between observed and predicted tissue exposure profiles demonstrated the model's ability to accurately capture this compound's distribution characteristics in various tissues. Model evaluation included visual predictive checks, comparison of key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life), and assessment of residual plots to identify any systematic biases [1].
The verified PBPK model successfully simulated the observed dose proportionality in plasma exposure, the moderate oral bioavailability, and the extensive tissue distribution pattern, particularly the high distribution to adipose tissue, gut, and liver. This comprehensive model verification against multiple datasets provides confidence in the model's predictive capability for simulating this compound pharmacokinetics under conditions not directly tested experimentally [1].
Purpose: To evaluate the intestinal permeability and transport mechanisms of this compound.
Materials:
Procedure:
Purpose: To characterize the pharmacokinetic profile of this compound after intravenous and oral administration in rats.
Materials:
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Purpose: To determine the tissue distribution profile of this compound in major organs.
Materials:
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Purpose: To determine the routes and extent of this compound elimination.
Materials:
Procedure:
Diagram 1: this compound mechanism of action pathway. This compound targets the Y593-phosphorylated p68 RNA helicase, inhibiting its role in β-catenin-mediated gene transcription and oxidative phosphorylation in cancer cells.
Diagram 2: PBPK modeling workflow for this compound. The diagram illustrates the comprehensive approach integrating in silico predictions, in vitro data, and in vivo results to build, verify, and apply the PBPK model.
The PBPK model for this compound provides a valuable tool with multiple applications throughout the drug development process. The model enables quantitative prediction of tissue exposure, which is particularly important for oncology drugs where target site concentrations often correlate better with efficacy than plasma concentrations. The demonstrated high distribution to liver, gut, and adipose tissue predicted by the PBPK model aligns with this compound's potential applications in treating hepatic cancers, gastrointestinal malignancies, and other tumors residing in these tissues [1] [3].
The verified PBPK model can support human pharmacokinetic projections through interspecies extrapolation, helping to inform first-in-human dosing strategies and clinical trial design. Additionally, the model can be extended to explore drug-drug interaction potential, particularly given that this compound is primarily eliminated via NADPH-dependent Phase I metabolism, which may be susceptible to modulation by co-administered drugs that inhibit or induce cytochrome P450 enzymes [1] [4]. The approach used for this compound exemplifies the model-informed drug development paradigm endorsed by regulatory agencies, which aims to optimize drug development efficiency through quantitative modeling and simulation approaches [6].
The comprehensive pharmacokinetic characterization and PBPK modeling of this compound provides a robust foundation for its continued development as a novel anticancer agent. The integration of in vitro data, in vivo pharmacokinetics, and tissue distribution profiles into a whole-body PBPK model successfully captures the compound's disposition characteristics and enables quantitative prediction of its target tissue exposure. The well-established protocols for evaluating this compound's permeability, metabolic stability, pharmacokinetics, and tissue distribution provide valuable methodological frameworks for researchers studying similar compounds. As this compound continues to be investigated for various cancer indications including triple-negative breast cancer and small-cell lung cancer, the PBPK model and associated pharmacokinetic data will play an increasingly important role in optimizing its therapeutic application through model-informed precision dosing.
This compound (RX-5902) represents a first-in-class, orally bioavailable small molecule inhibitor that targets Y593 phosphorylated p68 RNA helicase (also known as phospho-DDX5), a protein increasingly recognized for its role in cancer progression and metastasis [1]. This novel compound exhibits potent antiproliferative activity against various tumor models, including triple-negative breast cancer and small cell lung cancer (SCLC), with reported IC₅₀ values ranging from 10-20 nM in sensitive cancer cell lines [2]. The phosphorylation of DDX5 at tyrosine 593 promotes β-catenin nuclear translocation and mediates growth factor-stimulated epithelial-mesenchymal transition, processes critical for cancer progression [1]. By specifically interacting with phospho-DDX5, this compound attenuates the nuclear shuttling of β-catenin and downstream expression of cancer-related genes such as cyclin D1 and c-myc [1] [2].
Recent investigations have revealed an additional mechanism through which this compound exerts its antitumor effects, particularly in small cell lung cancer. Research published in 2025 demonstrates that this compound impairs mitochondrial respiration and reduces expression of genes essential for oxidative phosphorylation, thereby compromising cellular energy production in cancer cells [3] [4]. This unique dual mechanism of action makes this compound a promising therapeutic candidate for aggressive cancers that currently lack effective treatments, especially small cell lung cancer which has a median survival of only 10-12 months after diagnosis [5] [6]. The comprehensive tissue distribution profile and pharmacokinetic characterization of this compound provide critical insights for researchers designing preclinical studies and clinical translation strategies for this novel therapeutic agent.
Comprehensive tissue distribution studies conducted in male Sprague-Dawley rats following intravenous administration (5 mg/kg) have revealed distinct tissue partitioning patterns for this compound [1]. Researchers collected and analyzed nine major tissues at predetermined time intervals (0.33, 1, 3, 7, and 24 hours post-administration) to characterize the distribution kinetics. The distribution profile demonstrates significant tissue-specific accumulation, which has important implications for both therapeutic efficacy and potential toxicity considerations.
Table 1: Tissue Distribution Profile of this compound in Rats After Intravenous Administration (5 mg/kg)
| Tissue | Distribution Characteristics | Implications |
|---|---|---|
| Adipose Tissue | Highest distribution abundance | Suggests significant lipid solubility and potential for accumulation |
| Gut | High distribution | May contribute to gastrointestinal toxicity profile |
| Liver | High distribution | Major site of metabolism; correlates with primary elimination pathway |
| Kidneys | Moderate distribution | Consistent with limited renal excretion |
| Lungs | Moderate distribution | Relevant for lung cancer applications |
| Spleen | Moderate distribution | Immune cell effects possible |
| Heart | Lower distribution | Potential cardiotoxicity may be reduced |
| Muscle | Lower distribution | Limited accumulation in muscular tissue |
| Brain | Lower distribution | Suggests limited blood-brain barrier penetration |
The physiologically based pharmacokinetic (PBPK) modeling developed from these experimental data successfully predicted the tissue exposure profiles of this compound, providing a valuable tool for extrapolating distribution patterns across species and predicting human tissue concentrations [1] [7]. The extensive distribution to adipose tissue, gut, and liver aligns with the compound's lipophilic characteristics and highlights potential sites of accumulation during repeated dosing regimens.
This compound demonstrates dose-proportional pharmacokinetics across the tested dose range (0.5-5 mg/kg) following intravenous administration in rats, with consistent terminal half-life (2.54-2.80 hours), systemic clearance (691-865 mL/h/kg), and steady-state volume of distribution (2040-3500 mL/kg) [1]. The large volume of distribution indicates extensive tissue penetration beyond plasma compartment, consistent with the observed tissue distribution profile. After oral administration, this compound shows modest absorption with an absolute oral bioavailability of 56.9-57.4%, making it suitable for oral dosing regimens [1].
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Terminal Half-life | 2.54-2.80 hours | Similar to IV based on elimination phase |
| Systemic Clearance | 691-865 mL/h/kg | Not applicable |
| Volume of Distribution | 2040-3500 mL/kg | Not applicable |
| Absolute Bioavailability | Not applicable | 56.9-57.4% |
| Fecal Recovery | 16.5% of administered dose | 46.8% of administered dose |
| Urinary Recovery | Negligible for both routes | Negligible for both routes |
| Primary Elimination Route | Hepatic metabolism (58.5% via NADPH-dependent Phase I) | Hepatic metabolism |
The elimination profile of this compound is characterized by predominant hepatic metabolism as the primary clearance mechanism, with fecal excretion representing a significant elimination pathway [1]. The compound is mainly eliminated via NADPH-dependent phase I metabolism (accounting for 58.5% of total clearance), while UDPGA-dependent phase II metabolism appears negligible in rat liver microsomes [1]. The negligible urinary excretion of unchanged drug suggests that renal impairment would likely have minimal impact on this compound pharmacokinetics, an important consideration for clinical translation.
Animal model considerations are critical for generating reproducible tissue distribution data for this compound. Studies should be conducted in male Sprague-Dawley rats (6-7 weeks old) with proper acclimatization under controlled environmental conditions (temperature 20-26°C, 40-60% relative humidity, 12-hour light/dark cycle) [1]. The formulation preparation requires dissolving this compound in a vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline, with a standard dosing volume of 2 mL per kg body weight [1].
Dosing and sample collection: Administer this compound via intravenous bolus (tail vein) or oral gavage at doses ranging from 0.5-5 mg/kg. For blood collection, use heparinized syringes for jugular vein sampling at appropriate time intervals (e.g., 0.083, 0.25, 0.5, 1, 3, 7, 10, and 24 hours post-dose). Centrifuge blood samples immediately at 17,600× g for 5 minutes to separate plasma, and store at -20°C until analysis [1].
Tissue collection protocol: For comprehensive tissue distribution assessment, euthanize animals at predetermined time points (0.33, 1, 3, 7, and 24 hours post-dose) and collect nine major tissues: adipose, heart, muscle, kidney, brain, liver, spleen, gut, and lung. Carefully rinse tissues with appropriate buffers, weigh them, and process for analysis [1]. Proper sample homogenization techniques are essential for accurate drug quantification in tissues.
Excretion studies: House rats in metabolic cages following administration (5 mg/kg intravenous or oral). Collect urine and feces samples over specified time intervals (0-2, 2-4, 4-6, 6-10, 10-24, 24-36, and 36-48 hours for urine; 0-10, 10-24, 24-36, and 36-48 hours for feces). For fecal samples, homogenize with 50% methanol and shake vigorously for 4 hours to extract this compound [1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for quantifying this compound concentrations in biological matrices due to its high sensitivity and specificity [1]. The method should be properly validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, and precision.
Sample processing: For plasma samples, protein precipitation with acetonitrile is typically sufficient, followed by centrifugation and analysis of the supernatant. For tissue samples, more extensive processing is required, including homogenization followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components [1].
Calibration standards and quality control: Prepare calibration standards in the same biological matrix as the samples (plasma or tissue homogenate) spanning the expected concentration range. Include quality control samples at low, medium, and high concentrations throughout the analytical run to ensure method reliability and reproducibility [7].
Data analysis: Calculate pharmacokinetic parameters using non-compartmental methods with specialized software (e.g., WinNonlin). For tissue distribution data, determine tissue-to-plasma partition coefficients (Kp) by comparing AUC values in each tissue to plasma AUC [1]. PBPK modeling can be performed using specialized platforms such as GastroPlus, Simcyp, or PK-Sim to simulate and predict tissue distribution patterns.
This compound exerts its antitumor effects through a multifaceted mechanism primarily involving interaction with phosphorylated DDX5 (p68 RNA helicase) at tyrosine 593 [1] [2]. DDX5 is a member of the DEAD-box RNA helicase family that plays crucial roles in various aspects of RNA biology, including transcription, pre-mRNA processing, and ribosome biogenesis [3]. In cancer cells, DDX5 is frequently overexpressed due to increased protein stability rather than enhanced transcription, particularly in small cell lung cancer cells [3]. This overexpression promotes cancer progression through multiple pathways, making it an attractive therapeutic target.
The traditional model of this compound's mechanism involves binding to phospho-DDX5 and interfering with its interaction with β-catenin, thereby attenuating β-catenin nuclear translocation and subsequent transcription of proliferative genes such as cyclin D1 and c-myc [1] [2]. This mechanism has been demonstrated in triple-negative breast cancer models, where this compound treatment reduced nuclear β-catenin and β-catenin-dependent gene MCL-1 expression [3]. However, recent research has revealed an additional mechanism particularly relevant to small cell lung cancer, wherein this compound inhibits mitochondrial respiration by reducing expression of genes essential for oxidative phosphorylation [3] [4].
Diagram: this compound Mechanisms of Action in Cancer Cells
The cellular response to this compound treatment varies depending on cancer type and sensitivity, but generally involves cell cycle arrest and induction of apoptosis in sensitive cell lines [2]. In responsive triple-negative breast cancer cells, this compound treatment results in a dose-dependent increase in tetraploid cells, consistent with G2-M cell-cycle arrest [2]. Apoptosis activation typically begins at 24-48 hours and peaks at 72 hours post-treatment, with maximal effects observed at 100 nM concentration [2].
The antiproliferative activity of this compound has been demonstrated across a broad panel of cancer cell lines, including MDA-MB-231 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate) cells, with IC₅₀ values ranging from 0.01 μM to 0.021 μM [2]. Importantly, this compound shows effectiveness against both chemo-sensitive and chemo-resistant small cell lung cancer lines (H69 and H69AR, respectively), suggesting potential utility in treatment-resistant malignancies [3] [4]. The compound has also demonstrated in vivo efficacy in reducing tumor growth in xenograft models of triple-negative breast cancer and patient-derived xenograft (PDX) models of small cell lung cancer [3] [6].
In vitro assessment of this compound's antitumor activity should include cell viability assays (e.g., sulforhodamine B assay or MTT assay) across a panel of cancer cell lines representing different tumor types [2]. For mechanistic studies, evaluate effects on cell cycle distribution using flow cytometry and apoptosis induction using annexin V staining or caspase activation assays [2]. Assessment of mitochondrial function should include measurements of oxygen consumption rate (OCR) and ATP production to confirm the impact on oxidative phosphorylation [3] [4].
In vivo efficacy models: For xenograft studies, implant cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer or H69AR for small cell lung cancer) subcutaneously into immunodeficient mice. Once tumors reach a predetermined volume (typically 100-150 mm³), randomize animals into treatment groups. Administer this compound orally at doses ranging from 10-50 mg/kg daily, monitoring tumor volume and body weight regularly throughout the study period [3]. For PDX models, implant patient-derived tumor fragments directly into mice and follow similar treatment protocols.
Combination therapy approaches: Given recent suggestions that this compound may be more effective when combined with other therapeutics [5] [6], researchers should consider designing combination studies with standard chemotherapeutic agents or targeted therapies. Appropriate dosing schedules and potential drug-drug interactions should be carefully evaluated, with particular attention to overlapping toxicities.
Solution formulation development for preclinical studies requires careful consideration of vehicle composition to ensure adequate exposure and reproducible dosing. The standard vehicle consisting of 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline has demonstrated acceptable stability and bioavailability for this compound in rodent studies [1]. For chronic dosing regimens, alternative formulations with reduced DMSO content may be necessary to minimize potential vehicle-related toxicity.
Dosing strategy optimization should account for the favorable oral bioavailability (56.9-57.4%) and linear pharmacokinetics observed across the tested dose range [1]. The tissue distribution profile indicating significant accumulation in adipose tissue suggests potential for prolonged terminal half-life with repeated administration, which should be considered when designing dosing schedules. Based on the elimination profile, once-daily dosing is likely sufficient for maintaining therapeutic concentrations, though twice-daily dosing may be preferable for targets requiring continuous coverage.
The comprehensive tissue distribution profile of this compound provides valuable insights for researchers developing this promising anticancer agent. The compound's extensive distribution to adipose tissue, gut, and liver, combined with its favorable oral bioavailability and dual mechanisms of action, positions it as a strong candidate for further development, particularly for aggressive cancers like small cell lung cancer and triple-negative breast cancer. The successful application of PBPK modeling to predict tissue concentrations enhances our ability to extrapolate preclinical findings to human patients and optimize dosing regimens for clinical trials.
Future research directions should focus on further elucidating the relationship between this compound's effects on DDX5 and mitochondrial function, identifying predictive biomarkers of response to guide patient selection, and developing optimal combination strategies with conventional chemotherapy and emerging targeted therapies. The distinct tissue distribution pattern, with relatively low brain penetration, may offer advantages in reducing central nervous system-related toxicities while potentially limiting efficacy against brain metastases—an important consideration for specific cancer types. As research progresses, this compound represents not only a promising therapeutic candidate but also a valuable tool compound for understanding the complex biology of DDX5 in cancer progression and energy metabolism.
Supinoxin (RX-5902) is a first-in-class small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase and is under development for its antitumor activity [1]. The following table summarizes the key in vitro and in vivo pharmacokinetic data available for this compound.
| Parameter | Result/Value | Experimental Context |
|---|---|---|
| Caco-2 Permeability | Good permeability, comparable to Metoprolol | 1 µM concentration; 21-day cell culture [1] |
| Net Transport (A-B vs. B-A) | Negligible net absorptive or secretory transport observed | Bidirectional assay [1] |
| Predicted Human Absorption | High (based on Papp correlation) | Inferred from permeability data [2] |
| Absolute Oral Bioavailability (Rat) | 56.9 - 57.4% | Modest absorption [1] |
| Primary Elimination Route | NADPH-dependent Phase I metabolism | Rat liver microsome study [1] |
The Caco-2 cell model is a gold-standard in vitro system for predicting human intestinal absorption due to its high correlation with in vivo data and regulatory acceptance by the FDA and EMA [2] [3] [4].
Before the permeability assay, the integrity of the cell monolayer must be verified. The following table lists common methods and acceptance criteria.
| Integrity Test | Measurement Principle | Example Acceptance Criteria |
|---|---|---|
| Transepithelial Electrical Resistance (TEER) | Measures electrical resistance across the monolayer, indicating tight junction formation [1] [6]. | > 300 Ω·cm² (academic) [1]; > 500-1000 Ω·cm² (commercial ready-to-use plates) [2] |
| Paracellular Marker Flux | Measures the passage of a low-permeability marker like Lucifer Yellow (LY) or mannitol across the monolayer [6] [5]. | LY Papp ≤ 1 x 10⁻⁶ cm/s; Paracellular Flux ≤ 0.7% [2] |
The apparent permeability coefficient is calculated using the following equation, which is standard across studies [2] [1] [5]: Papp = (dQ/dt) / (A × C₀)
After establishing in vitro permeability, the drug development process typically moves to broader pharmacokinetic characterization, as was done with this compound.
Supinoxin (also known as RX-5902) is a small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in certain cancers like small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) [1] [2].
The diagram below illustrates its primary mechanism and potential resistance pathways based on current knowledge.
The table below summarizes the core quantitative data on this compound's efficacy, which serves as a baseline for recognizing resistance in cell lines.
| Cell Line / Model | Cancer Type | Experimental Context | Key Findings on Efficacy |
|---|---|---|---|
| H69 & H69AR [1] | Small Cell Lung Cancer (SCLC) | In vitro (chemo-sensitive & chemo-resistant lines) | Inhibits cell proliferation. |
| H69AR Xenograft [1] | Small Cell Lung Cancer (SCLC) | In vivo mouse model | Mitigates tumor growth. |
| SCLC PDX [1] | Small Cell Lung Cancer (SCLC) | In vivo Patient-Derived Xenograft | Mitigates tumor growth. |
| MDA-MB-231 [1] [2] | Triple-Negative Breast Cancer (TNBC) | In vitro & in vivo xenograft | Reduces tumor growth and levels of pDDX5, c-Myc, and β-catenin. |
Since troubleshooting resistance first requires confirming the drug is working as expected in your model, here is a detailed experimental workflow. You can use this protocol to verify this compound's activity and identify points of failure.
Based on the primary research, here are methodologies for key experiments:
Verifying Target Engagement (Step 2):
Assessing Downstream Molecular Effects (Step 3):
If you have confirmed that this compound is not effective in your model, the issue might be "resistance." The following FAQs are based on logical extrapolations from its known mechanism.
Q1: What are the most likely molecular mechanisms behind this compound resistance? While not yet reported, based on general anticancer drug resistance and this compound's mechanism, potential causes include:
Q2: How can I investigate which resistance mechanism is at play in my cell line? A systematic approach is recommended:
Q3: Are there any proposed strategies to overcome or prevent this resistance? Given the mechanism, rational combination therapies could be explored:
The table below summarizes the key in vivo pharmacokinetic parameters and elimination pathways of Supinoxin, primarily based on studies in male Sprague-Dawley rats [1] [2].
| Parameter | Findings |
|---|---|
| Primary Elimination Route | Phase I metabolism (NADPH-dependent) [1] [2] |
| Secondary Routes | Fecal excretion (unchanged drug); Urinary excretion is negligible [1] [2] |
| Systemic Clearance | 691–865 mL/h/kg (dose-independent) [1] [2] |
| Terminal Half-life | 2.54–2.80 h (dose-independent) [1] [2] |
| Oral Bioavailability | 56.9–57.4% [1] [2] |
| Fecal Recovery (IV/PO) | 16.5% (IV), 46.8% (PO) [1] [2] |
| Tissue Distribution | Highest in adipose tissue, gut, and liver [1] [2] |
Here are detailed methodologies for key in vitro and in vivo experiments, which you can adapt for investigating this compound's metabolites.
This protocol determines the metabolic stability and NADPH-dependence of this compound's clearance [1] [2].
Materials Preparation
Incubation Procedure
Sample Analysis & Data Interpretation
This protocol characterizes the absorption, distribution, and excretion of this compound in an animal model [1] [2].
Animal Dosing and Sample Collection
Sample Analysis & Data Interpretation
FAQ: Why is it crucial to identify metabolites during drug development?
Answer: Metabolites can contribute to a drug's efficacy, toxicity, and potential for drug-drug interactions. Regulatory authorities (FDA, EMA) require safety evaluation of human metabolites that exceed 10% of the total drug-related exposure [3]. Identifying metabolites early helps assess safety risks and understand the drug's behavior in the body.
FAQ: Our in vitro metabolism studies for this compound show rapid degradation. What experimental factors should we check?
Answer: If you observe unexpectedly fast metabolism, verify the following:
FAQ: We are detecting numerous potential metabolites in our HRMS data. What strategies can help with identification?
Answer: A systematic data processing workflow is key:
The following diagram outlines a core logical workflow for metabolite identification, which integrates the in vitro and in vivo protocols described above.
While specific plasma stability assay results are not published, the following table summarizes key in vitro and in vivo pharmacokinetic parameters of Supinoxin, which are critical for understanding its stability profile [1] [2].
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| In Vitro Metabolic Stability | Mainly eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance) | Incubation in rat liver microsomes |
| Phase II Metabolism | UDPGA-dependent metabolism appeared negligible | Incubation in rat liver microsomes |
| Plasma Protein Binding | Information not available in searched literature | |
| In Vivo Half-life (t₁/₂) | 2.54 - 2.80 hours | Intravenous administration in Sprague Dawley rats |
| In Vivo Clearance | 691 - 865 mL/h/kg | Intravenous administration in Sprague Dawley rats |
| Oral Bioavailability | 56.9 - 57.4% | Administered to Sprague Dawley rats |
Here are detailed methodologies for key experiments that characterize the stability and activity of this compound.
1. Protocol: In Vitro Metabolic Stability in Liver Microsomes [1] [2] This method is used to determine the metabolic stability of this compound.
2. Protocol: Transport Assay in Caco-2 Cells [1] [2] This assay assesses a compound's permeability.
The diagram below outlines a logical workflow for assessing this compound's stability, based on standard practices and the information available.
Q1: What is the primary route of this compound's metabolism? A1: this compound is mainly eliminated via NADPH-dependent Phase I metabolism, which accounts for approximately 58.5% of its total clearance in rats. Phase II metabolism involving glucuronidation appears to be negligible [1] [2].
Q2: How stable is this compound in a biological matrix like plasma? A2: Specific data on this compound's stability in plasma is not available in the literature. The standard protocol would involve spiking this compound into control plasma, incubating it at 37°C, and measuring the parent compound's concentration over time using LC-MS/MS. This is a critical experiment to conduct in-house.
Q3: What are the major tissues that this compound distributes to? A3: In vivo studies in rats show that after administration, this compound is most abundantly distributed to the adipose tissue, gut, and liver [1] [2].
Q4: Is this compound permeable in the Caco-2 cell model? A4: Yes, this compound demonstrates good permeability in the Caco-2 cell model, comparable to the high-permeability compound metoprolol. No significant secretory transport was observed, indicating it is not a substrate for major efflux transporters like P-gp [1] [2].
The following table summarizes the key quantitative data from a rat study investigating the excretion of Supinoxin [1].
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (5 mg/kg) |
|---|---|---|
| Fecal Recovery (Ae, feces) | 16.5% of administered dose | 46.8% of administered dose |
| Urinary Recovery (Ae, urine) | Negligible | Negligible |
| Primary Elimination Route | NADPH-dependent Phase I metabolism (58.5% of total clearance) | Presumably similar, with additional unabsorbed fraction |
| Absolute Oral Bioavailability | --- | 56.9 - 57.4% |
Interpretation Guide:
This section details the methodology used to generate the fecal recovery data, which can serve as a reference for your own experiments [1].
1. Animal Model and Dosing
2. Sample Processing and Analysis
3. Data Calculation The amount of drug excreted unchanged in feces (Ae, feces) and the fraction of the dose excreted (fe, feces) were calculated as follows:
Cobs, feces is the measured concentration in feces and Vfeces is the volume or weight of the fecal sample.The following diagram illustrates the workflow of this mass balance study.
Q1: Why is fecal recovery higher after oral administration compared to intravenous? This is a classic indicator of incomplete absorption. The ~30% difference (46.8% PO vs. 16.5% IV) represents the fraction of the oral dose that was never absorbed into the systemic circulation and passed directly through the gut. This finding is consistent with the drug's absolute oral bioavailability of ~57% [1].
Q2: Does the fecal recovery data represent the parent drug or metabolites? The study measured unchanged this compound in feces [1]. The primary elimination pathway for this compound is Phase I metabolism; the drug found in feces after IV dosing is likely excreted into the bile as the parent compound. Metabolites were not quantified in this excretion study.
Q3: The total recovery is less than 100%. Where is the missing drug? Incomplete mass balance is common in excretion studies. The "missing" fraction is likely accounted for by:
The table below summarizes key quantitative data on Supinoxin's absorption, distribution, metabolism, and excretion (ADME) from a rat study, which provides a foundational reference for researchers [1].
| Parameter | Finding/Value | Experimental Context |
|---|---|---|
| Major Elimination Route | NADPH-dependent Phase I metabolism | In vitro incubation in rat liver microsomes. |
| Fraction of Total Clearance | 58.5% | Accounted for by NADPH-dependent metabolism [1]. |
| Phase II Metabolism (UDPGA-dependent) | Negligible | In vitro incubation in rat liver microsomes [1]. |
| Systemic Clearance | 691 - 865 mL/h/kg | After intravenous dose (0.5-5 mg/kg) in rats [1]. |
| Absolute Oral Bioavailability | 56.9 - 57.4% | In rats, indicating modest absorption [1]. |
| Fecal Excretion (unchanged drug) | 16.5% (IV), 46.8% (Oral) | In rats, suggesting biliary secretion or unabsorbed drug [1]. |
| Urinary Excretion (unchanged drug) | Negligible | In rats, for both IV and oral routes [1]. |
| High Distribution Tissues | Adipose, Gut, Liver | Among 9 major tissues studied in rats [1]. |
Here are detailed methodologies for core experiments used to characterize this compound's metabolism and pharmacokinetics.
This method determines the relative contribution of NADPH-dependent (Phase I) vs. UDPGA-dependent (Phase II) metabolism [1].
This outlines a study design to obtain key parameters like clearance and bioavailability [1].
The following diagrams illustrate the primary metabolic pathway of this compound and the logical workflow for its pharmacokinetic characterization.
Q1: Does this compound induce its own metabolism via CYP enzymes? A: The available studies do not provide data on this compound's potential to induce or inhibit Cytochrome P450 (CYP) enzymes. The finding that its own clearance is primarily NADPH-dependent suggests it is a substrate for metabolism, but its effect on the enzymatic machinery itself is unknown. Further investigation using standard enzyme induction assays in human hepatocytes is required [1].
Q2: What is the clinical relevance of NADPH-dependent metabolism? A: Understanding that this compound is primarily cleared by Phase I metabolism is crucial for predicting and investigating Drug-Drug Interactions (DDIs). If this compound is metabolized by a specific CYP enzyme (e.g., CYP3A4), co-administration with strong inhibitors or inducers of that enzyme could significantly alter this compound's exposure, leading to potential toxicity or reduced efficacy [1].
Q3: Why is the fecal recovery of this compound higher after oral administration? A: The higher fecal recovery (46.8% oral vs. 16.5% IV) is likely due to a combination of unabsorbed drug from the gastrointestinal tract after oral dosing and biliary excretion of the drug and its metabolites. The negligible urinary recovery confirms that renal clearance is not a major route of elimination for the parent compound [1].
The table below summarizes the core characteristics of this compound based on the latest research.
| Aspect | Details |
|---|---|
| Other Names | RX-5902 [1] [2] |
| Molecular Target | Phosphorylated DDX5 (pDDX5, p68 RNA helicase) at tyrosine 593 (Y593) [1] [3] [2] |
| Proposed Mechanism | Binds to pDDX5, inhibiting expression of mitochondrial respiration genes and disrupting cellular energy production; previously thought to inhibit β-catenin nuclear translocation [1] [4] |
| Key In Vitro Findings | Inhibits proliferation of chemo-sensitive (H69) and chemo-resistant (H69AR) Small Cell Lung Cancer (SCLC) cell lines [1] [5] |
| Key In Vivo Findings | • Inhibits growth of H69AR xenograft and SCLC PDX tumors in mice [1] [4] • Oral administration showed dose-dependent tumor growth inhibition (44%, 65%, 83%) in a TNBC mouse model [2] | | Pharmacokinetics (Rat Data) | • Half-life (IV): ~2.5 - 2.8 hours [3] [6] • Oral Bioavailability: ~57% [3] [6] • Primary Elimination: Hepatic metabolism (Phase I, NADPH-dependent) [3] [6] | | Tissue Distribution (Rat) | Highest concentrations in adipose tissue, gut, and liver [3] [6] | | Clinical Trial Status | Has been evaluated in Phase I/IIa trials for advanced solid tumors, including Triple-Negative Breast Cancer (TNBC) [3] [2] |
Here are methodologies and considerations for key experiments involving this compound.
This protocol is based on experiments conducted in SCLC cell lines [1].
This protocol is based on xenograft models of SCLC and Triple-Negative Breast Cancer (TNBC) [1] [2].
Recent findings suggest this compound's primary anti-tumor effect is through inducing mitochondrial dysfunction [1] [5].
What is the most current understanding of this compound's mechanism of action? While initially thought to inhibit β-catenin nuclear translocation, recent 2025 research indicates its primary anti-tumor effect comes from disrupting mitochondrial function. This compound treatment inhibits the expression of key mitochondrial genes and blocks cellular respiration, effectively starving cancer cells of energy [1] [4] [5].
How should this compound be solubilized for in vitro or in vivo studies? For in vivo studies in rats, a common vehicle is 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [3] [6]. For in vitro work, DMSO is a suitable solvent. Prepare fresh stock solutions and ensure the final DMSO concentration in cell culture media is non-cytotoxic (typically ≤0.1%).
What are the key pharmacokinetic parameters to consider when designing in vivo studies? Rat data shows this compound has a relatively short half-life (~2.5-3 hours) and moderate oral bioavailability (~57%) [3] [6]. This may require once-daily or more frequent dosing in animal models to maintain effective plasma concentrations. The drug distributes most extensively to adipose tissue, gut, and liver [3] [6].
Why might my cell lines show variable sensitivity to this compound? Sensitivity likely depends on the expression and phosphorylation status of its target, DDX5. Research shows that DDX5 protein is overexpressed in certain cancers (like SCLC) due to increased protein stability, not necessarily increased mRNA levels [1]. Always confirm the protein expression level of DDX5/pDDX5 in your specific cell models.
The following diagrams illustrate the current understanding of this compound's mechanism and a general workflow for assessing its activity.
This compound's Proposed Mechanism of Action in Cancer Cells
General Workflow for In Vitro and In Vivo Efficacy Assessment
This information is primarily derived from a pharmacokinetic study in rats [1].
| Parameter | Details |
|---|---|
| Vehicle Composition | 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline [1] |
| Final Solution | This compound dissolved in the vehicle [1] |
| Standard Dosing Volume | 2 mL per kg of body weight (for rats) [1] |
| Tested Dosing Routes | Intravenous bolus (tail vein) and Oral gavage [1] |
Here are answers to common questions researchers might have when working with this compound.
A1: The published protocol confirms that this specific vehicle mixture was used to successfully dissolve this compound for in vivo administration [1]. If you encounter precipitation:
A2: Yes. While the vehicle above is for animal studies, supplier data indicates that DMSO is a standard solvent for preparing this compound stock solutions for in vitro cell-based assays [2]. You can prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and then dilute it into your cell culture medium. Ensure the final DMSO concentration in your assays is non-toxic to your cell lines (typically ≤0.1%).
A3: Although the primary pharmacokinetic data is from rats, a recent 2025 study on small-cell lung cancer confirmed that this compound was administered to mice bearing xenograft tumors [3]. While the exact vehicle was not specified in the available excerpt, the study demonstrates the in vivo efficacy of the drug in mouse models. The rat vehicle composition is a validated starting point for formulating this compound in mice.
The following diagram illustrates the key steps in preparing and administering this compound based on the established protocol:
The following table consolidates key quantitative data on Supinoxin's absorption, distribution, and elimination, primarily characterized in male Sprague Dawley rats [1] [2].
| Parameter | Findings | Experimental Context |
|---|
| Major Tissues of Distribution (Tissue-to-Plasma Ratio) | Adipose: 24.9 Gut: 15.7 Liver: 11.4 Lungs: 7.6 Kidneys: 5.9 Spleen: 5.3 Heart: 4.3 Muscle: 3.3 Brain: 0.3 | Measured at 0.33, 1, 3, 7, and 24 hours after a single 5 mg/kg intravenous dose [1]. | | Permeability & Absorption | Caco-2 Apparent Permeability (Papp): Comparable to metoprolol (high permeability standard) Absolute Oral Bioavailability: 56.9 - 57.4% | In vitro cell model; suggests good intestinal absorption [1]. | | Routes of Elimination (% of dose recovered unchanged) | Feces (IV route): 16.5% Feces (Oral route): 46.8% Urine (IV & Oral routes): Negligible | Suggests biliary excretion and/or direct excretion from gut; minimal renal clearance [1]. | | Primary Metabolic Pathway | NADPH-dependent Phase I metabolism: 58.5% of total clearance UDPGA-dependent Phase II metabolism: Negligible | In rat liver microsomes [1]. | | Systemic Clearance & Volume of Distribution | Systemic Clearance (CL): 691 - 865 mL/h/kg Volume of Distribution (Vss): 2040 - 3500 mL/kg | Suggests high distribution into tissues and moderate clearance rate [1]. |
Based on the methodology from the pharmacokinetic characterization study, here are outlines of key experimental protocols [1].
This protocol describes how the quantitative tissue distribution data for this compound was obtained.
The workflow for this study can be summarized as follows:
This protocol describes experiments used to determine how this compound is cleared from the body.
The logical flow for identifying elimination routes is as follows:
While direct troubleshooting content is unavailable, here are some likely researcher questions answered by the available data.
Q1: What could explain low drug exposure in the brain?
Q2: Why is there high variability in adipose tissue concentrations?
Q3: What are the major clearance mechanisms we should consider?
Supinoxin represents a novel approach in cancer therapy by targeting an RNA helicase.
Mechanism and Workflow: Its proposed mechanism involves targeting phosphorylated DDX5, which plays a role in mitochondrial function. The diagram below outlines its pathway and experimental validation workflow.
Key Experimental Data: The efficacy of this compound is supported by multiple experimental findings.
nab-Paclitaxel is a solvent-free, nanoparticle formulation designed to improve drug delivery and efficacy.
Mechanism and Workflow: Its mechanism is based on disrupting cell division, and its efficacy is established through robust clinical trials. The diagram below summarizes this.
Key Efficacy Data: The benefits of nab-paclitaxel over traditional solvent-based taxanes are well-documented in clinical studies, particularly for breast cancer.
The following table provides a final, condensed comparison to help contextualize the two drugs.
| Aspect | This compound | nab-Paclitaxel |
|---|---|---|
| Therapeutic Approach | Novel, targeted (pDDX5/RNA biology) [1] | Established, cytotoxic (microtubules) [7] |
| Stage of Development | Preclinical/early research [1] [3] | Approved, widely used in clinics [4] |
| Key Strength | Novel mechanism of action targeting cancer cell energy production; potential for treating recalcitrant cancers like SCLC [1] | Proven efficacy in improving pCR and survival in breast cancer; superior tolerability profile regarding hypersensitivity [4] [6] |
| Safety Profile (from studies) | Research ongoing; detailed safety profile not fully established [1] | Lower risk of severe hypersensitivity reactions; higher risk of neuropathy compared to solvent-based paclitaxel [4] [5] |
For researchers, this comparison highlights:
The table below summarizes the key design and findings from the Phase I clinical trial as of the 2016 data cut-off [1].
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT02003092 [1] |
| Phase | I [1] |
| Primary Objectives | Safety, tolerability, identification of Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) [1] |
| Secondary Objectives | Pharmacokinetics (PK) and antitumor activity (per RECIST v1.1) [1] |
| Patient Population | 18 subjects with relapsed/refractory solid tumors [1] |
| Dosing Schedule | Oral RX-5902 at 1, 3, 5, or 7 times per week for 3 weeks followed by 1 week of rest, or for 4 weeks without a rest [1] |
| Reported Safety Profile | No DLTs or treatment-related Serious Adverse Events (SAEs). Most common side effects were Grade 1 nausea, vomiting, and fatigue [1] |
| Reported Efficacy (Preliminary) | 6 subjects had stable disease; 3 subjects were on treatment for >1 year [1] |
| Pharmacokinetics | Orally bioavailable with median Tmax of 2 hours and median elimination half-life of 12 hours [1] |
| Conclusion (as of 2016) | "RX-5902 is safe and well tolerated at the doses and schedules tested. Early anti-tumor activity has been observed." [1] |
While the clinical trial protocol is not detailed in the available abstracts, recent peer-reviewed publications describe key laboratory methodologies used to investigate Supinoxin's mechanism of action. The following workflow summarizes the core experiments conducted in a 2025 study published in iScience [2] [3]:
The experiments shown in the diagram are detailed below:
The 2025 research proposes a revised mechanism for this compound, moving beyond the initial theory [2].
This shift in mechanism is illustrated below:
Recent preclinical studies suggest a expanding therapeutic potential for this compound:
The following table summarizes experimental data on this compound's ability to inhibit cancer cell growth.
| Cancer Model | Experimental System | Key Efficacy Findings | Reported Values |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) [1] [2] | In vitro (H69 & H69AR cells) | Inhibited proliferation of both chemo-sensitive and chemo-resistant cell lines | - |
| In vivo (H69AR xenograft & PDX models) | Mitigated tumor growth in mouse models | - | |
| Triple-Negary Breast Cancer (TNBC) [3] | In vitro (MDA-MB-231 cells) | Demonstrated antiproliferative activity | Encouraging IC₅₀ values |
| In vivo (MDA-MB-231 xenograft) | Significant reduction in tumor growth and levels of pDDX5, c-Myc, and β-catenin | - |
The table below outlines the absorption, distribution, and elimination characteristics of this compound, primarily derived from studies in rats.
| PK Parameter | Findings | Experimental Context |
|---|---|---|
| Administration & Absorption [3] | Good permeability; modest absorption | Caco-2 cell transport assay; oral administration in rats |
| Oral Bioavailability [3] | 56.9–57.4% | Study in male Sprague Dawley rats |
| Distribution (Vss) [3] | 2040–3500 mL/kg | Intravenous administration in rats |
| Systemic Clearance [3] | 691–865 mL/h/kg | Intravenous administration in rats |
| Terminal Half-life (t1/2) [3] | 2.54–2.80 h | Intravenous administration in rats |
| Primary Elimination Route [3] | Metabolism (NADPH-dependent Phase I); negligible urinary excretion | Rat liver microsome study; mass balance study in rats |
This compound is identified as a first-in-class inhibitor that targets the Y593-phosphorylated form of DDX5 (pDDX5) [3] [2]. While initially thought to work by disrupting the pDDX5/β-catenin interaction, recent studies in SCLC suggest its primary effect is inducing mitochondrial dysfunction [1] [2].
The following diagram illustrates this mechanism based on current research.
For researchers looking to validate DDX5 inhibition, here are methodologies from key studies on this compound's effects.
In Vitro Proliferation Assay (SCLC): Anti-proliferative effects of this compound were tested on chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines. Cell viability was measured to establish the compound's efficacy in halting cancer cell growth [1] [2].
In Vivo Efficacy Study (SCLC): The H69AR cell line was used to create xenograft tumors in mouse models. Mice were treated with this compound, and tumor volume was monitored over time to assess the drug's ability to mitigate tumor growth in vivo [1] [2].
Gene Expression Analysis (Mitochondrial Function): To investigate the mechanism of action, RNA sequencing (RNA-seq) or similar transcriptomic analyses were performed on SCLC cells after treatment with this compound (or after DDX5 knockdown). This was used to quantify the impaired expression of genes related to oxidative phosphorylation and mitochondrial respiration [1] [2].
Pharmacokinetic Profiling in Rats: A solution of this compound was administered intravenously and orally to male Sprague Dawley rats. Blood samples were collected at serial time points, and plasma concentrations were determined using LC-MS/MS analysis to calculate standard PK parameters [3].
This compound (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in several cancers [1] [2]. The following table summarizes its key antitumor effects and the supporting experimental data.
| Cancer Model | Experimental System | Key Findings & Quantitative Data | Proposed Primary Mechanism |
|---|
| Small Cell Lung Cancer (SCLC) [1] | In vitro: H69 (chemo-sensitive) and H69AR (chemo-resistant) cell lines. In vivo: H69AR xenograft and SCLC PDX models in mice. | • Inhibited proliferation in both H69 and H69AR cells [1]. • Mitigated tumor growth in vivo [1]. • Inhibited mitochondrial gene expression and cellular respiration [1]. | Targets pDDX5, inducing mitochondrial dysfunction and reducing cellular energy (ATP) production [1] [3] [4]. | | Triple-Negative Breast Cancer (TNBC) [1] [2] | In vitro: MDA-MB-231 cell line. In vivo: MDA-MB-231 xenograft models. | • Decreased protein levels of pDDX5, c-Myc, and β-catenin in xenograft tumors [1]. • Early Phase 1b/2a trial (11 patients): 1 patient showed 18.2% tumor reduction; disease stabilized in 5 others [2]. | Inhibits β-catenin nuclear translocation and expression of downstream genes (e.g., Cyclin D1, c-Myc) [1] [2]. |
For the key findings summarized above, here are the methodologies used in the cited experiments.
Cell Proliferation/Viability Assay [1]:
In Vivo Xenograft/PDX Tumor Growth Study [1]:
Gene Expression and Respiration Analysis [1]:
Mechanism-of-Action Binding Assays (from earlier studies) [1]:
The following diagram synthesizes this compound's mechanism of action and its validation through key experiments, based on the 2025 study [1]. This research confirmed the drug's efficacy but proposed a different primary mechanism than earlier models.
This compound represents a novel approach compared to established therapies. The table below contextualizes its profile against other major drug classes.
| Drug / Drug Class | Primary Molecular Target | Main Mechanism of Antitumor Action | Key Differentiator of this compound |
|---|---|---|---|
| This compound [1] [2] | Phospho-DDX5 (pDDX5) | Inhibits RNA helicase function, disrupts mitochondrial respiration and cancer cell energy production. | Novel target (pDDX5); unique mechanism focused on cancer cell metabolism. |
| PARP Inhibitors (e.g., Olaparib, Saruparib) [5] | PARP1 (and PARP2) enzymes | Induces synthetic lethality in homologous recombination repair (HRR)-deficient cancers (e.g., BRCA-mutant). | Targets DNA damage repair pathway, unlike this compound's metabolic targeting. |
| Tubulin Inhibitors (e.g., Paclitaxel, Vinflunine) [6] | Tubulin (microtubules) | Disrupts microtubule dynamics, arrests cell division during mitosis. | Classic cytotoxic agent targeting cell division machinery. |
| EGFR Inhibitors (e.g., Osimertinib) [7] | Mutant Epidermal Growth Factor Receptor (EGFR) | Blocks oncogenic driver signaling pathways in mutant NSCLC. | Targets a specific, common receptor mutation in a cancer subtype. |
The 2025 study suggests this compound's potential is particularly promising for recalcitrant cancers like SCLC, where it acts by disrupting mitochondrial energy production rather than through the previously proposed β-catenin pathway [1] [3]. This new mechanism is significant as it targets a vulnerability in certain cancer cells.
Researchers should note that this compound is primarily investigated in preclinical models, and its efficacy in SCLC is a recent finding [1]. Its potential is thought to be greatest in combination therapies. As one co-principal investigator noted, "The hope is that while the this compound keeps tumors small and keeps them from growing, we can hit the tumors with something else that will kill them" [3] [4].
The table below summarizes the key pharmacokinetic parameters of this compound, primarily derived from studies in male Sprague-Dawley rats [1] [2].
| Parameter | Findings for this compound |
|---|---|
| Absorption & Bioavailability | Good permeability; absolute oral bioavailability of 56.9-57.4% [1] [2]. |
| Distribution | Extensive. Steady-state volume of distribution (Vss) of 2040-3500 mL/kg. Highest levels in adipose tissue, gut, and liver [1] [2]. |
| Metabolism | Primarily eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance). Phase II metabolism is negligible [1]. |
| Excretion | Predominantly non-renal. Fecal recovery was 16.5% (IV) & 46.8% (oral). Urinary recovery was negligible for both routes [1] [2]. |
| Half-life & Clearance | Terminal half-life: 2.54-2.80 h. Systemic clearance: 691-865 mL/h/kg. Parameters remained unchanged across doses, suggesting dose-proportional pharmacokinetics [1] [2]. |
The pharmacokinetic data for this compound was characterized through the following standardized experimental methods [1] [2].
The workflow of this in vivo study can be visualized as follows:
While not directly related to pharmacokinetics, understanding this compound's mechanism of action provides valuable context for researchers.
The following diagram illustrates these mechanisms:
Since the search results lack direct head-to-head PK data for this compound versus other drugs, you can build a comparative guide by:
This compound (also known as RX-5902) is an oral small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase protein that is overexpressed in various cancer cells but not in normal tissues [1] [2].
To provide context for where a new therapy like this compound would aim to fit, the table below summarizes established and emerging treatment options for TNBC, along with their associated clinical outcomes where available.
| Therapy Category | Example Agents / Regimens | Relevant Clinical Outcomes (for established therapies) |
|---|---|---|
| Chemotherapy | Platinum-based (Carboplatin, Cisplatin); Taxanes; Anthracyclines [5] | A 2022 meta-analysis of 12 RCTs (4,580 pts) showed Platinum-based regimens can improve DFS (RR=0.22, 95% CI: 0.06–0.82) and OS (RR=0.15, 95% CI: 0.04–0.61) in some TNBC patients vs. non-platinum regimens [5]. |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab Govitecan [6] | — |
| Immunotherapy | Pembrolizumab [6] | — |
| PARP Inhibitors | Olaparib, Talazoparib (for BRCA-mutated TNBC) [7] | — |
| Novel/Targeted (Investigational) | This compound (RX-5902) | No clinical outcomes data available yet. Preclinical models showed tumor growth inhibition up to 60% and prevention of metastasis in TNBC xenograft models [1]. |
The following diagram synthesizes the mechanism of action of this compound as described in the available research, illustrating how it is believed to disrupt cancer cell energy production and growth.
Supinoxin exerts its effect by specifically targeting the DDX5 protein, which is overexpressed in certain cancer cells. The following diagram illustrates the signaling pathway through which this compound leads to energy depletion in cancer cells.
The confirmation of this compound's inhibition of OXPHOS comes from a series of in vitro and in vivo experiments, as detailed in the 2025 iScience publication [1].
The quantitative data from these studies is summarized in the table below.
| Experimental Model | Cell Lines / Model Used | Key Findings & Quantitative Results |
|---|---|---|
| In Vitro (Cell Culture) | H69 (chemo-sensitive SCLC), H69AR (chemo-resistant SCLC) [1]. | This compound inhibited proliferation of both cell lines [1]. |
| In Vivo (Mouse Model) | H69AR xenograft tumors, SCLC Patient-Derived Xenograft (PDX) tumors [1]. | This compound mitigated tumor growth [1]. |
| Gene Expression & Metabolic Analysis | H69 and H69AR SCLC lines [1]. | This compound impaired expression of mitochondrial respiration genes and effectively blocked cellular respiration [1]. |
The protocols from the key studies provide a reproducible blueprint for confirming OXPHOS inhibition.
This compound belongs to a broader class of investigational OXPHOS inhibitors. The table below compares it with other compounds in this category.
| Inhibitor Name | Reported Molecular Target | Key Context from Search Results |
|---|---|---|
| This compound (RX-5902) | p-DDX5 (RNA helicase) [1] | Novel mechanism, shows efficacy in chemo-resistant SCLC models [2] [1]. |
| IACS-010759 | Complex I of Electron Transport Chain [3] | Potent inhibitor; clinical trials faced dose-limiting toxicities [3]. |
| Atovaquone | Complex III of Electron Transport Chain [3] | FDA-approved drug repurposed as OXPHOS inhibitor; moderate effect as a hypoxia modifier [3]. |
| Mito-ATO / Mito-PEG-ATO | Mitochondrially-targeted Complex III inhibitor [3] | TPP+-conjugated atovaquone; designed for enhanced uptake in cancer cells; showed stronger anti-hypoxic effects than non-targeted version [3]. |
| Metformin | Complex I (indirectly) [3] | Well-known antidiabetic drug; demonstrated dose-dependent reduction of hypoxia in spheroid models [3]. |
For researchers and drug development professionals, the data confirms that this compound is a promising candidate with a novel mechanism of action targeting DDX5 to inhibit OXPHOS. Its efficacy in chemo-resistant SCLC lines and in vivo models highlights its potential, particularly for aggressive cancers with limited treatment options [2] [1].
Its unique pathway suggests it could be synergistic with other therapeutics, as noted by researchers who hope to combine it with other drugs to first suppress and then kill tumors [2]. The main differentiator from other OXPHOS inhibitors is its upstream target (DDX5) rather than a direct component of the electron transport chain.
This compound (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in various cancer cells [1] [2].
Recent research suggests its anti-tumor effect works by disrupting cancer cell energy production. The diagram below illustrates this mechanism and the experimental workflow used for its validation.
The initial model proposed that this compound binds to pDDX5 and interferes with its interaction with β-catenin, preventing the activation of cancer-related genes like c-Myc and Cyclin D1 [3] [2]. Recent 2025 research proposes a new model where this compound, via DDX5, primarily inhibits the expression of mitochondrial genes and disrupts oxidative phosphorylation, effectively cutting off the energy supply for cancer cells [3] [4].
The safety data for this compound comes from a Phase I dose-escalation clinical trial in patients with relapsed or refractory solid tumors. The table below summarizes the key findings.
| Aspect | Reported Data |
|---|---|
| Clinical Trial Phase | Phase I (completed) [2] [5] |
| Most Common Adverse Events | Mild nausea, vomiting, fatigue [2] |
| Severe Adverse Events | No Grade 3 or 4 drug-related adverse events reported at tested doses [2] |
| Maximum Tolerated Dose (MTD) | Not reached in initial Phase I (doses up to 150 mg completed, 225 mg ongoing as of 2014) [5] |
| Dosing Schedule | Orally, up to 150 mg daily; 300 mg seven times per week also tested [2] [5] |
Based on the available data, this compound demonstrates several characteristics of interest to researchers: